molecular formula C6H4Cl2N4O2 B054259 N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide CAS No. 116477-30-6

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Cat. No.: B054259
CAS No.: 116477-30-6
M. Wt: 235.02 g/mol
InChI Key: SJUZRTBKERGCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide (CAS 116477-30-6) is a high-value pyrimidine-based building block extensively used in organic synthesis and pharmaceutical research. This compound is characterized by its molecular formula of C 6 H 4 Cl 2 N 4 O 2 and a molecular weight of 235.03 g/mol . Its primary research application is as a critical synthetic intermediate in the preparation of nucleoside analogues. Specifically, it is a key precursor in the multi-step synthesis of Abacavir (CAS: 136470-78-5) , an important antiretroviral medication used in the management of HIV . The molecule features two reactive chlorine atoms and two formamide groups on a pyrimidine ring, making it a versatile scaffold for selective substitution reactions and further functionalization to create more complex target molecules. For optimal stability, this product should be stored sealed in a dry environment, under an inert atmosphere, and at 2-8°C . This compound is intended for research and further chemical synthesis applications only. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,6-dichloro-2-formamidopyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4O2/c7-4-3(9-1-13)5(8)12-6(11-4)10-2-14/h1-2H,(H,9,13)(H,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUZRTBKERGCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC1=C(N=C(N=C1Cl)NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553872
Record name N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116477-30-6
Record name N-[4,6-Dichloro-2-(formylamino)-5-pyrimidinyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116477-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diaminoformyl-4,6-dichloropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116477306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(4,6-dichloropyrimidine-2,5-diyl)diformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.212.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A-Z Guide to Therapeutic Target Identification for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide: A Novel Dichloropyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a novel chemical entity centered around a dichloropyrimidine core, a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are integral to numerous FDA-approved drugs, particularly in oncology and immunology, where they often function as kinase inhibitors.[1] This technical guide provides a comprehensive, scientifically-grounded framework for the identification and validation of therapeutic targets for this compound. We will delve into the rationale behind prioritizing certain target classes, present a multi-pronged experimental strategy for unbiased target discovery, and provide detailed, actionable protocols for researchers in the field of drug development. Our approach is designed to be a self-validating system, ensuring a high degree of scientific rigor from initial hypothesis to confirmed target engagement.

Introduction: Deconstructing N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a chemical compound with the molecular formula C₆H₄Cl₂N₄O₂.[2] Its structure is characterized by a central pyrimidine ring, which is a common motif in a significant percentage of small-molecule drugs approved by the US FDA.[1] The pyrimidine core is found in natural biomolecules like the nucleobases of DNA and RNA, and in adenosine triphosphate (ATP), the primary energy currency of the cell.[1] This inherent biological relevance makes pyrimidine analogs prime candidates for targeting ATP-binding proteins.[1]

The key structural features of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide that inform our target identification strategy are:

  • Dichloropyrimidine Core: The two chlorine atoms at the 4 and 6 positions are electron-withdrawing, making these sites susceptible to nucleophilic aromatic substitution (SNAr). This raises the possibility of the compound acting as a covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine) in a protein's binding pocket.[3] Dichloropyrimidines are established precursors in the synthesis of numerous kinase inhibitors.[4]

  • Diformamide Substituents: The formamide groups at the 2 and 5 positions can participate in hydrogen bonding interactions with a target protein, contributing to binding affinity and specificity.

While this specific molecule is noted as a potential intermediate in the synthesis of antiviral agents, its derivatives have shown promise in inhibiting viral replication.[2] This suggests potential interactions with viral or host proteins involved in the viral life cycle.[2] Given the well-established precedent for pyrimidine-based compounds, a primary hypothesis is that N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide will target ATP-binding proteins, with a high probability of interacting with the kinome.

Hypothesized Target Classes: A Rationale-Driven Approach

Based on the structural analysis, we can prioritize several classes of proteins as potential therapeutic targets.

Protein Kinases: The Prime Suspects

The human kinome consists of over 500 enzymes that play crucial roles in cellular signaling.[5] Their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of approved kinase inhibitors.[1]

Rationale for Prioritization:

  • Structural Mimicry: The pyrimidine core mimics the adenine base of ATP, allowing it to compete for the ATP-binding site of kinases.

  • Covalent Inhibition Potential: The dichloropyrimidine moiety can act as a "warhead" for covalent inhibitors.[3][6] A nearby cysteine residue in the ATP-binding pocket could form a covalent bond with the compound, leading to irreversible inhibition.[3] This can enhance potency and duration of action.[6]

  • Precedent: A significant number of FDA-approved kinase inhibitors are based on the pyrimidine scaffold.[1]

Potential Subfamilies of Interest:

  • Tyrosine Kinases: (e.g., EGFR, VEGFR, FGFR) - Frequently mutated in various cancers. Dichloropyrimidine-based compounds have been developed as inhibitors for these families.[3]

  • Serine/Threonine Kinases: (e.g., CDKs, CLKs, DYRKs, MSK1) - Involved in cell cycle control, splicing, and inflammatory signaling.[3][7]

  • NF-κB-Inducing Kinase (NIK): A key regulator of the non-canonical NF-κB pathway, implicated in inflammation and certain cancers. Aminopyrimidine-based inhibitors have shown potency against NIK.[8]

Other ATP-Binding Proteins

Beyond kinases, other enzyme families utilize ATP and could be potential targets:

  • ATPases: Involved in various cellular processes, including ion transport and protein folding.

  • DNA/RNA Helicases: Unwind nucleic acids and are essential for replication, transcription, and repair.

Dehydrogenases and Other Enzymes

While less common, pyrimidine derivatives have been shown to interact with other enzyme classes. A broad, unbiased approach is necessary to avoid premature target exclusion.

Viral Proteins

Given the mention of its potential as a precursor for antiviral agents, direct interaction with viral proteins (e.g., polymerases, proteases) or host factors essential for viral replication should be considered.[2]

A Multi-Pronged Strategy for Target Identification and Validation

A robust target identification strategy should not rely on a single method but rather integrate orthogonal approaches to build a strong, evidence-based case for a specific target.

Caption: High-level workflow for target identification and validation.

Phase 1: Unbiased Target Discovery

The initial phase aims to cast a wide net to identify all potential interacting proteins without preconceived bias.

3.1.1. Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique that uses chemical probes to assess the functional state of enzymes in complex biological samples.[9][10] A competitive ABPP approach is ideal for identifying the targets of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Protocol: Competitive ABPP for Kinase Target Identification

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line with known kinase dependencies) to ~80% confluency.

    • Harvest cells and prepare lysate in a non-denaturing buffer.

  • Competitive Inhibition:

    • Pre-incubate cell lysate with varying concentrations of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide for 1 hour at 4°C. A vehicle control (e.g., DMSO) is run in parallel.

  • Probe Labeling:

    • Add a broad-spectrum kinase-directed ABPP probe (e.g., a biotinylated acyl phosphate probe) to the lysates and incubate for 30 minutes. This probe will covalently label the active sites of many kinases.

  • Enrichment and Digestion:

    • Capture biotinylated proteins using streptavidin-coated beads.

    • Wash beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the abundance of peptides from each kinase. A decrease in the signal for a particular kinase in the compound-treated sample compared to the vehicle control indicates that N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide has bound to that kinase and prevented its labeling by the probe.

3.1.2. Kinome Profiling Services

For a rapid and comprehensive assessment of kinase interactions, leveraging commercial kinome profiling services is highly efficient. These services offer screening against large panels of recombinant kinases.[11][12]

Data Presentation: Hypothetical Kinome Profiling Results

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMNotes
CLK2 92%98%Strong, dose-dependent inhibition.
DYRK1A 88%95%Strong, dose-dependent inhibition.
MSK1 75%89%Significant inhibition.
EGFR 12%25%Weak inhibition.
VEGFR2 8%19%Weak inhibition.

This table provides a clear, at-a-glance view of the compound's kinase selectivity profile.

Phase 2: Target Hypothesis Generation and Prioritization

Data from the unbiased screens will generate a list of "hits." This list must be refined through bioinformatics and orthogonal validation.

3.2.1. Bioinformatics Analysis

The list of potential protein targets should be analyzed using tools like STRING, DAVID, or Reactome to identify enriched biological pathways and protein-protein interaction networks. This can provide clues to the compound's mechanism of action.

Phase 3: Direct Target Validation in a Cellular Context

The most promising candidates from the initial screens must be validated to confirm direct binding in a physiological environment.

3.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming target engagement in intact cells.[13][14] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[15]

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol: CETSA for Target Validation

  • Cell Treatment:

    • Treat cultured cells with N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide or vehicle (DMSO) for 1-2 hours.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by high-speed centrifugation.

  • Protein Quantification:

    • Analyze the amount of the soluble target protein at each temperature using Western blotting or other quantitative proteomics methods.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

3.3.2. Genetic Approaches (siRNA/CRISPR)

To link target engagement to a cellular phenotype, genetic knockdown or knockout of the hypothesized target can be performed. If the phenotype of target knockdown mimics the effect of the compound, it provides strong evidence for an on-target mechanism.

Delving Deeper: Investigating Covalent Inhibition

The presence of the dichloropyrimidine scaffold strongly suggests the possibility of covalent bond formation.[3] This must be investigated directly.

Mass Spectrometry for Covalent Adduct Confirmation

  • Incubate the purified recombinant target protein with an excess of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

  • Digest the protein with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Search for a peptide with a mass shift corresponding to the addition of the compound (or a fragment thereof, after displacement of a chlorine atom).

  • Fragment the modified peptide (MS/MS) to pinpoint the exact amino acid residue (e.g., cysteine) that has been covalently modified.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to identifying the therapeutic targets of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. By combining unbiased, proteome-wide screening methods with robust, cell-based target validation assays, researchers can confidently identify the direct binding partners of this novel compound. The primary hypothesis points towards protein kinases, but the described workflow is designed to uncover unexpected targets as well. Confirmation of a specific, high-affinity interaction with a disease-relevant target will be the critical first step in the journey of developing N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide into a potential therapeutic agent.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett.
  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2024). MDPI.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022).
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science.
  • N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. (n.d.). Smolecule.
  • Kinome Profiling. (2024). Oncolines B.V..
  • An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. (2021). Journal of Medicinal Chemistry.
  • Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315. (n.d.). PubMed Central.
  • Target identification with quantitative activity based protein profiling (ABPP). (n.d.). PubMed.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central.
  • 2,5-Diamino-4,6-dichloropyrimidine. (n.d.). PubChem.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). Semantic Scholar.
  • Kinase Selectivity Profiling Services. (n.d.).
  • Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • KinomeView Profiling. (n.d.). Cell Signaling Technology.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.
  • Activity-based protein profiling: A graphical review. (2023).
  • Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. (n.d.).
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Advances in reversible covalent kinase inhibitors. (n.d.). PubMed Central.
  • Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). PNAS.
  • N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. (n.d.). BLDpharm.
  • The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. (n.d.). [No Source Found].
  • Kinase Panel Profiling. (n.d.). Pharmaron.
  • 2,4-Dichloropyrimidine. (n.d.). Sigma-Aldrich.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • KinomePro. (n.d.). Pamgene.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025).
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology.
  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry.
  • Activity based Protein Profiling (Abpp). (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.).
  • Identification of Direct Protein Targets of Small Molecules. (2025).
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • Advances in covalent kinase inhibitors. (2020). Chemical Society Reviews.
  • Activity-based protein profiling: A graphical review. (n.d.). PubMed Central.

Sources

Technical Guide: Predictive Spectroscopic Analysis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a key heterocyclic intermediate in the synthesis of antiviral nucleoside analogues and other pharmacologically active agents.[1] Definitive structural confirmation of such intermediates is a critical prerequisite for their use in drug development and manufacturing. This guide provides a comprehensive framework for the spectroscopic characterization of this target compound. As empirical data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Furthermore, it outlines detailed, field-proven Standard Operating Procedures (SOPs) for acquiring high-fidelity data, ensuring researchers can validate their synthetic outcomes with confidence.

Introduction: The Analytical Imperative

The compound N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide (Molecular Formula: C₆H₄Cl₂N₄O₂) serves as a crucial building block in medicinal chemistry.[1][2] Its pyrimidine core, substituted with reactive chlorine atoms and formamide groups, offers versatile handles for constructing more complex molecular architectures.[1][3] Before advancing any synthetic intermediate, particularly in a regulated drug development environment, its structural identity and purity must be unequivocally established. Spectroscopic techniques like MS, IR, and NMR are the cornerstones of this validation process, each providing a unique and complementary piece of the structural puzzle.[4]

This whitepaper is structured to serve as both a predictive reference and a practical guide. It first delves into the expected spectroscopic signatures of the title compound, explaining the chemical principles that govern these predictions. It then provides robust, step-by-step protocols for data acquisition, designed to yield unambiguous and reliable results.

Predicted Spectroscopic Data & Interpretation

Molecular Structure and Properties
  • Molecular Formula: C₆H₄Cl₂N₄O₂

  • Molecular Weight: 235.03 g/mol [1]

  • Monoisotopic Mass: 233.9715 Da

  • Structure:

    Caption: Chemical structure of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming molecular weight. For this compound, Electron Impact (EI) or Electrospray Ionization (ESI) would be effective.

  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed. Chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[5]

    • M⁺ peak: Corresponding to the molecule with two ³⁵Cl atoms (C₆H₄³⁵Cl₂N₄O₂), expected at m/z ≈ 234 .

    • M+2 peak: Corresponding to one ³⁵Cl and one ³⁷Cl atom, expected at m/z ≈ 236 .

    • M+4 peak: Corresponding to two ³⁷Cl atoms, expected at m/z ≈ 238 .

  • Isotopic Ratio: The relative intensities of these peaks are highly predictable. For a molecule with two chlorine atoms, the M⁺: M+2: M+4 ratio will be approximately 9:6:1 .[6][7] The observation of this specific pattern is strong evidence for the presence of two chlorine atoms.

  • Predicted Fragmentation: Fragmentation provides structural clues. Key predicted fragmentation pathways include:

    • Loss of a chlorine radical (•Cl): [M - 35]⁺ and [M - 37]⁺

    • Loss of a formyl group (•CHO): [M - 29]⁺

    • Loss of carbon monoxide (CO) from a formamide moiety: [M - 28]⁺

    • Cleavage of the formamide C-N bond.

fragmentation_pathway M [M]⁺˙ m/z 234, 236, 238 M_minus_Cl [M-Cl]⁺ m/z 199, 201 M->M_minus_Cl - •Cl M_minus_CHO [M-CHO]⁺ m/z 205, 207 M->M_minus_CHO - •CHO M_minus_CO [M-CO]⁺˙ m/z 206, 208 M->M_minus_CO - CO

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. Using an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

  • Key Predicted Absorptions:

    • N-H Stretch: The N-H bonds of the secondary formamide groups are expected to produce a moderate to strong band in the 3200-3350 cm⁻¹ region. Hydrogen bonding in the solid state may broaden this peak.[8][9]

    • C=O Stretch (Amide I): This will be a very strong, sharp absorption, characteristic of the formamide carbonyl group. It is predicted to appear in the range of 1670-1700 cm⁻¹ .[10][11]

    • N-H Bend (Amide II): Coupled with C-N stretching, this band is expected between 1520-1570 cm⁻¹ .

    • C=N/C=C Stretch: The pyrimidine ring itself will produce several stretching vibrations in the 1400-1600 cm⁻¹ region.[12]

    • C-Cl Stretch: The two C-Cl bonds will give rise to strong absorptions in the fingerprint region, typically between 700-850 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Due to the presence of N-H protons, a polar aprotic solvent like DMSO-d₆ is the ideal choice.

  • ¹H NMR (Predicted, 400 MHz, DMSO-d₆):

    • δ 9.5-10.5 ppm (2H, broad singlet): This signal corresponds to the two N-H protons of the formamide groups. The broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.

    • δ 8.0-8.5 ppm (2H, singlet): This signal corresponds to the two formyl protons (-CHO). Their downfield chemical shift is due to the strong deshielding effect of the adjacent carbonyl group. They are expected to be singlets due to the lack of adjacent protons.

  • ¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

    • δ 160-165 ppm: Corresponds to the two formyl carbons (C=O).

    • δ 155-160 ppm: Corresponds to the pyrimidine carbons C4 and C6, which are attached to chlorine.

    • δ 145-150 ppm: Corresponds to the pyrimidine carbon C2, attached to a nitrogen group.

    • δ 115-125 ppm: Corresponds to the pyrimidine carbon C5, attached to a nitrogen group.

Summary of Predicted Data
Technique Feature Predicted Observation Causality / Rationale
Mass Spec Molecular Ionm/z ≈ 234, 236, 238Presence of two chlorine atoms (³⁵Cl/³⁷Cl isotopes).
Isotopic RatioM⁺:M+2:M+4 ≈ 9:6:1Statistical distribution of ³⁵Cl and ³⁷Cl isotopes.
IR Spec N-H Stretch3200-3350 cm⁻¹N-H bond vibration in secondary amides.
C=O Stretch1670-1700 cm⁻¹Strong absorption from formamide carbonyl groups.
C-Cl Stretch700-850 cm⁻¹Characteristic vibration of carbon-chlorine bonds.
¹H NMR N-H Protons9.5-10.5 ppm (2H, br s)Deshielded amide protons in DMSO-d₆.
C-H Protons8.0-8.5 ppm (2H, s)Deshielded formyl protons adjacent to carbonyls.
¹³C NMR C=O Carbons160-165 ppmCarbonyl carbons in an amide environment.
C-Cl Carbons155-160 ppmPyrimidine carbons directly attached to electronegative Cl.

Standard Operating Procedures (SOPs) for Data Acquisition

The trustworthiness of any analysis hinges on the quality of the data acquired. The following protocols are designed to be self-validating systems for generating high-quality spectroscopic data.

analytical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Receive Purified Sample Prep_NMR Dissolve ~10mg in 0.7mL DMSO-d6 Sample->Prep_NMR Prep_IR Place small amount on ATR crystal Sample->Prep_IR Prep_MS Dissolve ~1mg in 1mL MeOH/H2O Sample->Prep_MS Acq_NMR Acquire 1H, 13C, DEPT spectra Prep_NMR->Acq_NMR Acq_IR Acquire FTIR-ATR Spectrum (4000-400 cm-1) Prep_IR->Acq_IR Acq_MS Acquire ESI-MS Spectrum (Positive & Negative Mode) Prep_MS->Acq_MS Proc_NMR Phase, Baseline Correction, Integrate Acq_NMR->Proc_NMR Proc_IR Identify Peak Maxima Acq_IR->Proc_IR Proc_MS Analyze Isotope Pattern & Fragments Acq_MS->Proc_MS Report Final Structural Confirmation Report Proc_NMR->Report Proc_IR->Report Proc_MS->Report

Caption: A comprehensive workflow for spectroscopic analysis and validation.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh approximately 1 mg of the compound. Dissolve in 1 mL of high-purity methanol or acetonitrile.

  • Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Method Parameters:

    • Ionization Mode: ESI, positive and negative modes.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: Determine the accurate mass of the molecular ion cluster. Use the mass accuracy and isotopic pattern to confirm the elemental composition (C₆H₄Cl₂N₄O₂).

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: No special preparation is needed for ATR. Place a small, representative amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Method Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal immediately before running the sample.

  • Data Analysis: Process the spectrum to identify the wavenumbers of key absorption bands and compare them against the predicted values.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Scans: 16 scans.

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, including potentially slow-relaxing formyl protons).

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Scans: 1024 or more scans (as ¹³C is much less sensitive than ¹H).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and integrate all signals.

Conclusion

The structural elucidation of novel chemical entities like N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a methodical process that relies on the synergistic application of multiple spectroscopic techniques. This guide provides a robust predictive framework for the expected MS, IR, and NMR data, grounded in the fundamental principles of chemical structure and spectroscopy. By following the detailed SOPs provided, researchers and drug development professionals can generate high-quality, reliable data to unequivocally confirm the identity and integrity of their synthesized material, ensuring a solid foundation for subsequent research and development activities.

References

  • US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
  • PubChem Compound Summary for CID 301039, 2,5-Diamino-4,6-dichloropyrimidine.
  • Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Compar
  • N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. Smolecule.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
  • PubChem Compound Summary for CID 10198177, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
  • PubChem Compound Summary for CID 11107249, N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide.
  • Mass Spectra - The M+2 Peak. Chemguide.
  • Formamide - NIST Chemistry WebBook. National Institute of Standards and Technology.
  • 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum. ChemicalBook.
  • Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
  • Mass Spectrometry - Fragmentation P
  • PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE.
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Infrared Spectrum and Thermodynamic Functions of Formamide. AIP Publishing.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Radicals and Mass Spectrometry (MS). University of Wisconsin-La Crosse.
  • 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0. ChemicalBook.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives.
  • Formamide(75-12-7) IR Spectrum. ChemicalBook.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Dichloro[2,5-bis(diisopropylphosphorimidoyl-κN-(4,6-dimethylpyrimidine-κN))pyrrole-κN]yttrium(III)·toluene. MDPI.
  • Infrared spectrum of formamide in the solid phase.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • CHAPTER 2 Fragmentation and Interpret
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
  • Formamide - Optional[FTIR] - Spectrum. SpectraBase.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Alfa Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide in Medicinal Chemistry

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, most notably in the development of antiviral nucleoside analogues.[1][2] Its strategic importance lies in the diformamide protected amino groups and the reactive chloro-substituents on the pyrimidine ring, which allow for sequential and controlled modifications to build more complex heterocyclic systems. This guide provides a comprehensive overview and a detailed protocol for the efficient synthesis of this key building block from 2,5-diamino-4,6-dichloropyrimidine. The protocols and safety information herein are designed for researchers, medicinal chemists, and process development scientists.

Chemical Properties and Safety Overview

A thorough understanding of the chemical properties and hazards associated with all reactants and the product is paramount for a safe and successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Hazards
2,5-Diamino-4,6-dichloropyrimidineC₄H₄Cl₂N₄179.00Skin and eye irritant.[3]
Formic AcidCH₂O₂46.03Corrosive, causes severe skin burns and eye damage, flammable.[4]
Acetic AnhydrideC₄H₆O₃102.09Corrosive, causes severe skin burns and eye damage, flammable, harmful if swallowed or inhaled.[5]
N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamideC₆H₄Cl₂N₄O₂235.03Potential irritant (by analogy with starting material).

Reaction Mechanism: The Role of Acetic Formic Anhydride

The formylation of the amino groups of 2,5-diamino-4,6-dichloropyrimidine is achieved through the in situ generation of a powerful formylating agent, acetic formic anhydride. This mixed anhydride is produced from the reaction of formic acid and acetic anhydride. The likely mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbon of the formyl group of the acetic formic anhydride. The formyl group is preferentially transferred over the acetyl group due to its higher electrophilicity and lower steric hindrance.

Experimental Protocol: Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

This protocol is based on established methods for the formylation of aromatic amines using formic acid and acetic anhydride.[1][2]

Materials and Reagents:

  • 2,5-Diamino-4,6-dichloropyrimidine (≥98% purity)

  • Formic acid (98-100%)

  • Acetic anhydride (≥99%)

  • Deionized water (ice-cold)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2,5-diamino-4,6-dichloropyrimidine (1 equivalent) in formic acid (5-10 equivalents). Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • In Situ Generation of Acetic Formic Anhydride and Formylation: Slowly add acetic anhydride (2.5-3 equivalents) dropwise to the cooled suspension via a dropping funnel. The addition should be controlled to maintain the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, followed by stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice-cold deionized water. This step should be performed in a well-ventilated fume hood as the quenching of unreacted acetic anhydride is exothermic.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8). This will neutralize the excess formic and acetic acids.

  • Product Isolation: The solid product that precipitates out is collected by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol or diethyl ether to aid in drying.

  • Extraction of Aqueous Layer (Optional): To maximize the yield, the aqueous filtrate can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.

  • Drying and Solvent Removal: Dry the collected solid under vacuum. If an extraction was performed, dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure product.

Visualizing the Workflow

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 2,5-diamino-4,6-dichloropyrimidine Formic Acid Cooling Cool to 0 °C in Ice Bath Reactants->Cooling Add_Ac2O Add Acetic Anhydride (dropwise, <10 °C) Cooling->Add_Ac2O Stirring Stir at 0 °C, then RT (Monitor by TLC) Add_Ac2O->Stirring Quench Quench with Ice-Cold Water Stirring->Quench Neutralize Neutralize with NaHCO3 (aq) Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Recrystallize Recrystallization Filter->Recrystallize Final_Product Pure N,N'-(4,6-Dichloropyrimidine- 2,5-diyl)diformamide Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or the reaction can be gently warmed (e.g., to 40-50 °C) for a short period. However, be cautious as higher temperatures may lead to side product formation.

  • Low Yield: Ensure all reagents are of high purity and anhydrous where specified. Inefficient quenching and neutralization can lead to product loss. The optional extraction step is recommended to maximize recovery.

  • Product Purity: The purity of the final product is crucial for subsequent steps. Recrystallization is a highly effective method for purification. The choice of solvent for recrystallization may need to be optimized based on the observed impurities.

Characterization of the Final Product

The identity and purity of the synthesized N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the formyl protons and carbons, as well as the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching, C=O stretching of the amide, and C-Cl stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Conclusion

The synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a critical step in the development of novel therapeutics. The protocol detailed in this application note provides a robust and reliable method for its preparation. Adherence to the safety guidelines and procedural details will ensure a successful and safe synthesis.

References

  • Harnden, M. R.; Wyatt, P. G.; Boyd, M. R.; Sutton, D. Synthesis and Antiviral Activity of 9-Alkoxypurines. 1. 9-(3-Hydroxypropoxy)- and 9-[3-Hydroxy-2-(hydroxymethyl)propoxy]purines. J. Med. Chem.1990 , 33 (1), 187–196. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10198177, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]

  • Carl Roth. Safety Data Sheet: Formic acid. [Link]

  • Carl Roth. Safety Data Sheet: Acetic acid anhydride. [Link]

  • Reddy, P. G.; Kumar, P. S. N-Formylation of Anilines and Amines Using Formic Acid-Acetic Anhydride Over Silica Gel. JETIR2018 , 5 (8), 586-590. [Link]

  • Strazzolini, P.; Giumanini, A. G.; Verardo, G. Acetic formic anhydride a review. Tetrahedron1994 , 50 (1), 217-254. [Link]

  • Glaxo Group Limited. Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. US5917042A, filed February 4, 1995, and issued June 29, 1999.

Sources

Application Notes and Protocols: N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide as a Key Intermediate for Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Dichloropyrimidines in Antiviral Drug Development

The landscape of antiviral therapeutics is continually evolving, driven by the emergence of novel viral threats and the need for more effective treatment regimens. Nucleoside analogues represent a cornerstone of antiviral chemotherapy, functioning by mimicking natural nucleosides and interfering with viral replication processes. The strategic synthesis of these complex molecules often relies on versatile and reactive intermediates that facilitate the construction of the desired heterocyclic core. Among these, N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide has emerged as a critical building block in the synthesis of a range of antiviral agents, including purine nucleoside analogues.[1]

This diformamide derivative offers a unique combination of reactive sites. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various side chains and the formation of fused ring systems. The formamide groups at the 2 and 5 positions serve as protected amines, which can be deprotected and cyclized to form the imidazole ring of a purine base. This strategic arrangement of functional groups makes it an invaluable precursor for constructing 9-substituted-2-aminopurines, a scaffold present in several clinically important antiviral drugs.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. We will delve into the detailed experimental protocols for its preparation from its precursor, 2,5-diamino-4,6-dichloropyrimidine, and subsequently, its conversion into purine analogues. The causality behind experimental choices, self-validating protocols, and references to authoritative sources are provided to ensure scientific integrity and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties and safe handling procedures for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide and its precursors is paramount for successful and safe experimentation.

PropertyValue
Molecular Formula C₆H₄Cl₂N₄O₂
Molecular Weight 235.03 g/mol
Appearance Typically a solid
Solubility Soluble in many organic solvents

Safety Precautions:

Dichloropyrimidine derivatives should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Experimental Protocols

Protocol 1: Synthesis of the Precursor: 2,5-Diamino-4,6-dichloropyrimidine

The synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide begins with the preparation of its immediate precursor, 2,5-diamino-4,6-dichloropyrimidine. This protocol is adapted from established patent literature, which outlines the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine.[1][3]

Reaction Scheme:

G start 2,5-Diamino-4,6-dihydroxypyrimidine product 2,5-Diamino-4,6-dichloropyrimidine start->product Reflux reagents Phosphorus oxychloride (POCl3) Quaternary ammonium chloride or tertiary amine hydrochloride

Figure 1: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine.

Materials:

  • 2,5-Diamino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Quaternary ammonium chloride (e.g., benzyltriethylammonium chloride) or a weak tertiary amine hydrochloride

  • Toluene

  • 10% Potassium carbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Equipment:

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer

  • Dropping funnel

  • Apparatus for distillation under vacuum

  • Separatory funnel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (e.g., 4.46 g, 25 mmol) and toluene (45 ml). Heat the suspension to 90°C with stirring.[4]

  • Addition of Reagents: In a separate flask, prepare a solution of phosphorus oxychloride (e.g., 15.33 g, 100 mmol) and dimethylformamide (7.31 g, 100 mmol).[4] Add this solution dropwise to the heated suspension over 45 minutes.[4]

  • Reaction: Stir the reaction mixture at 90°C for 20 hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a 10% solution of potassium carbonate (100 g) with vigorous stirring.[4]

    • Add solid potassium carbonate (19.5 g) to raise the pH to approximately 7.[4]

    • Extract the product with ethyl acetate (3 x volumes).[3][4]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter through a pad of Celite to remove any dark solids.[3]

  • Purification:

    • Concentrate the ethyl acetate solution under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-diamino-4,6-dichloropyrimidine.

Expected Yield: Yields can vary, but reports suggest around 65% is achievable.[3]

Protocol 2: Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

This protocol details the formylation of 2,5-diamino-4,6-dichloropyrimidine to yield the target intermediate. The procedure is based on methods described in the scientific literature, primarily patent filings.[1]

Reaction Scheme:

G start 2,5-Diamino-4,6-dichloropyrimidine product N,N'-(4,6-Dichloropyrimidine- 2,5-diyl)diformamide start->product Reaction reagents Formic acid Acetic anhydride

Figure 2: Formylation of 2,5-Diamino-4,6-dichloropyrimidine.

Materials:

  • 2,5-Diamino-4,6-dichloropyrimidine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Ice-water

  • Sodium bicarbonate solution

  • Suitable solvent for recrystallization (e.g., ethanol)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, dissolve 2,5-diamino-4,6-dichloropyrimidine in an excess of formic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Acetic Anhydride: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with continuous stirring. Acetic anhydride acts as a dehydrating agent to promote the formylation reaction.

  • Reaction: Allow the reaction to stir at room temperature for several hours, or until the reaction is complete as monitored by a suitable technique (e.g., Thin Layer Chromatography).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring. This will precipitate the product and quench any unreacted acetic anhydride.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Application in the Synthesis of Antiviral Nucleoside Analogues

The primary utility of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide lies in its role as a precursor to purine-based nucleoside analogues. The general strategy involves the cyclization of the pyrimidine to form the purine ring system.

Conceptual Workflow: From Dichloropyrimidine to Purine Analogues

G cluster_0 Synthesis of Intermediate cluster_1 Conversion to Purine Analogue A 2,5-Diamino-4,6- dihydroxypyrimidine B 2,5-Diamino-4,6- dichloropyrimidine A->B Chlorination C N,N'-(4,6-Dichloropyrimidine- 2,5-diyl)diformamide B->C Formylation D Coupling with Sugar Analogue/Side Chain C->D E Cyclization to Purine Ring D->E F Final Antiviral Nucleoside Analogue E->F

Figure 3: General workflow for the synthesis of antiviral purine analogues.

The conversion of the dichloropyrimidine intermediate to a purine involves a key cyclization step. The formamide groups are hydrolyzed to amines, which then react with a one-carbon source (often the formamide itself or an orthoformate) to close the imidazole ring, thus forming the purine scaffold. The chlorine atoms can then be displaced by various nucleophiles to introduce desired functionalities or can be removed via hydrogenolysis. This versatility allows for the synthesis of a diverse library of purine analogues for antiviral screening.

For instance, in the synthesis of acyclic nucleosides like famciclovir, a related intermediate, 2-amino-6-chloropurine, is utilized.[1] This highlights the broader applicability of dichloropyrimidine-based intermediates in constructing the core structures of antiviral drugs.

Conclusion

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a strategically important intermediate in the synthesis of antiviral nucleoside analogues. Its preparation from readily available starting materials, coupled with its versatile reactivity, makes it an attractive building block for medicinal chemists and drug development professionals. The detailed protocols provided herein, grounded in established scientific literature, offer a practical guide for the synthesis and application of this key intermediate, thereby facilitating the development of novel antiviral therapeutics.

References

  • US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
  • PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]

  • CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine.

Sources

The Lynchpin in Purine Analogue Synthesis: A Detailed Protocol for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the synthesis of purine analogues remains a cornerstone of drug discovery, yielding critical therapeutics for viral infections and cancer. At the heart of many of these synthetic routes lies a versatile and highly reactive intermediate: N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide . This application note provides a comprehensive guide to the synthesis, characterization, and application of this pivotal building block, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel bioactive molecules.

Introduction: The Strategic Importance of a Dichloropyrimidine Intermediate

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide serves as a crucial precursor in the construction of the purine ring system. Its two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are excellent leaving groups, amenable to sequential and regioselective nucleophilic substitution. The adjacent formamide functionalities at the 2 and 5 positions are poised for intramolecular cyclization, ultimately forming the imidazole portion of the purine core. This strategic arrangement of functional groups makes it an ideal starting material for the synthesis of a diverse array of purine analogues, including vital antiviral agents like Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2]

This guide will delve into the practical aspects of utilizing this key intermediate, from its synthesis and purification to its application in the construction of complex molecular architectures.

I. Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide: A Step-by-Step Protocol

The synthesis of the title compound is typically achieved through the formylation of its precursor, 2,5-diamino-4,6-dichloropyrimidine. The following protocol is a compilation of best practices derived from established literature.[3]

Materials and Equipment:
  • 2,5-diamino-4,6-dichloropyrimidine

  • Formic acid (≥95%)

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Procedure:

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-diamino-4,6-dichloropyrimidine.

  • Carefully add formic acid to the flask. The molar ratio of formic acid to the diamine should be in excess to serve as both a reagent and a solvent. A 5-10 fold molar excess is typically employed.

Step 2: Formylation Reaction

  • With gentle stirring, slowly add acetic anhydride to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic. A typical molar ratio of acetic anhydride to the diamine is between 2 and 4 equivalents.

  • Once the addition is complete, heat the reaction mixture to a gentle reflux. The temperature is typically maintained between 80-100 °C.

  • Allow the reaction to proceed for several hours (typically 2-4 hours), monitoring the progress by a suitable method such as Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is deemed complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or ice-cold water. This will precipitate the product.

  • Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any residual formic acid and acetic acid.

  • Further wash the product with a small amount of cold ethanol or diethyl ether to aid in drying.

  • Dry the purified N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide under vacuum to a constant weight.

Data Presentation: Synthesis Parameters
ParameterValue
Starting Material2,5-diamino-4,6-dichloropyrimidine
ReagentsFormic acid, Acetic anhydride
Reaction Temperature80-100 °C
Reaction Time2-4 hours
Work-upPrecipitation in ice-water
PurificationWashing with cold water and ethanol

II. Mechanistic Insights: The Gateway to Purine Analogues

The synthetic utility of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide lies in its ability to undergo a cascade of reactions to form the purine scaffold. The process typically involves two key stages: nucleophilic substitution at the chloro-positions and subsequent cyclization.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly activated towards nucleophilic aromatic substitution. This allows for the introduction of various side chains, which is a critical step in tuning the biological activity of the final compound. The regioselectivity of the substitution can often be controlled by the nature of the nucleophile and the reaction conditions. For instance, in the synthesis of Abacavir, a crucial step involves the selective displacement of one of the chlorine atoms by the amine group of a chiral cyclopentenylmethanol derivative.[1]

Intramolecular Cyclization: Forming the Imidazole Ring

Following the introduction of the desired side chains, the formamide groups at the C2 and C5 positions are primed for cyclization to form the imidazole ring of the purine. This acid-catalyzed dehydration reaction is a classic example of intramolecular condensation. The mechanism involves the protonation of a formamide oxygen, followed by nucleophilic attack by the nitrogen of the adjacent formamide, and subsequent dehydration to yield the aromatic imidazole ring.

G cluster_0 Purine Analogue Synthesis Pathway Start N,N'-(4,6-Dichloropyrimidine- 2,5-diyl)diformamide Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate Substituted Pyrimidine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Acid-catalyzed) Intermediate->Step2 End Purine Analogue Step2->End

Caption: General workflow for the synthesis of purine analogues.

III. Application in the Synthesis of Bioactive Molecules

The versatility of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide as a synthetic intermediate is highlighted by its application in the synthesis of a wide range of bioactive molecules.

Antiviral Agents: The Case of Abacavir

As previously mentioned, a key application of this dichloropyrimidine derivative is in the synthesis of the anti-HIV drug Abacavir. The synthesis involves the initial substitution of one of the chloro groups with a chiral amine, followed by cyclization to form the purine core. A final substitution of the remaining chloro group with cyclopropylamine completes the synthesis of the active pharmaceutical ingredient.[1]

G cluster_1 Abacavir Synthesis from a Dichloropyrimidine Intermediate Diformamide N,N'-(4,6-Dichloropyrimidine- 2,5-diyl)diformamide SNAr1 SNAr with Chiral Cyclopentenylamine Diformamide->SNAr1 Intermediate1 Monosubstituted Pyrimidine SNAr1->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization PurineCore Chlorinated Purine Intermediate Cyclization->PurineCore SNAr2 SNAr with Cyclopropylamine PurineCore->SNAr2 Abacavir Abacavir SNAr2->Abacavir

Caption: Key steps in the synthesis of Abacavir.

Kinase Inhibitors: A Promising Frontier

The dichloropyrimidine scaffold is also a prevalent feature in the design of various kinase inhibitors, which are a major class of anticancer drugs. The ability to introduce diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring allows for the fine-tuning of the molecule's interaction with the ATP-binding pocket of kinases. For instance, derivatives of 4,6-dichloropyrimidine have been utilized in the synthesis of inhibitors for Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), both of which are critical targets in oncology and inflammatory diseases.[4][5] The synthetic strategies often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl or amino functionalities at the chloro-positions.

IV. Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed when working with N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide and its precursors. The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Formic acid and acetic anhydride are corrosive and should be handled with care.

V. Conclusion

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a testament to the power of strategic molecular design in organic synthesis. Its unique combination of reactive sites provides a robust and versatile platform for the construction of complex and medicinally relevant purine analogues. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively utilize this key intermediate in their drug discovery endeavors, paving the way for the development of next-generation therapeutics.

References

  • Harnden, M. R., et al. (1990). Synthesis and Antiviral Activity of 9-Substituted 2-Amino-6-chloropurines. Journal of Medicinal Chemistry, 33(1), 187-196.
  • Fischer, P. M. (2004). The design of cyclin-dependent kinase inhibitors. Current Medicinal Chemistry, 11(12), 1563-1588.
  • Daluge, S. M., et al. (1997). 1592U89: a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial Agents and Chemotherapy, 41(5), 1082-1093.
  • Vazquez, S., et al. (2009). Janus kinase 3 inhibitors: a patent review (2002 - 2008).
  • Norman, P. (2014). Janus kinase inhibitors: a review of the patent literature.

Sources

Application Notes and Protocols for the Analytical Characterization of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide in Drug Discovery

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a key heterocyclic intermediate with the molecular formula C₆H₄Cl₂N₄O₂ and a molecular weight of 235.03 g/mol .[1] Its structure, featuring a dichloropyrimidine core with two formamide groups, makes it a valuable precursor in the synthesis of various pharmaceutical agents, particularly antiviral nucleoside analogues.[1] The pyrimidine scaffold is a prevalent motif in a significant percentage of FDA-approved drugs, highlighting the importance of pyrimidine derivatives in medicinal chemistry. The reactivity of the chlorine atoms and the hydrogen-bonding capabilities of the formamide groups are crucial for its utility in the development of novel therapeutics.[1]

Given its role as a critical building block, ensuring the identity, purity, and stability of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust characterization of this important compound.

Logical Framework for Analytical Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. The proposed workflow ensures orthogonal verification of the compound's identity and purity.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Interpretation & Reporting synthesis Synthesized Compound hplc HPLC (Purity & Quantification) synthesis->hplc Purity Assessment ms Mass Spectrometry (Molecular Weight & Fragmentation) synthesis->ms Identity Confirmation nmr NMR Spectroscopy (Structural Elucidation) synthesis->nmr Structural Verification ftir FTIR Spectroscopy (Functional Group Identification) synthesis->ftir Functional Group Analysis elemental Elemental Analysis (Elemental Composition) synthesis->elemental Compositional Verification report Comprehensive Certificate of Analysis hplc->report ms->report nmr->report ftir->report elemental->report

Caption: Workflow for the comprehensive characterization of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates.[1] For N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, a reversed-phase HPLC method is proposed to separate the main compound from potential starting materials, by-products, and degradation products. The UV-Vis detector is suitable due to the presence of the UV-absorbing pyrimidine ring.

Proposed HPLC Method Parameters:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Protocol:

  • Solution Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and degas.

    • Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.

    • Accurately weigh approximately 10 mg of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

    • Inject a blank (acetonitrile) to ensure the system is clean.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity of the sample can be calculated based on the area percentage of the main peak.

    • The retention time of the main peak serves as an identifier for the compound under these specific conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules.[2] Both ¹H and ¹³C NMR are essential for verifying the structure of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Sample Preparation Protocol:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy:

  • Expected Signals:

    • Formyl Protons (-CHO): Two distinct singlets or doublets (due to coupling with the N-H proton) are expected in the downfield region (typically δ 8.0-9.0 ppm). The chemical environment of the two formyl groups may be slightly different, leading to separate signals.

    • Amide Protons (-NH-): Two broad singlets are expected, likely in the region of δ 9.0-11.0 ppm. The exact chemical shift will be dependent on the solvent and concentration.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The integration of the signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy:

  • Expected Signals:

    • Pyrimidine Ring Carbons: Four distinct signals are expected for the carbon atoms of the pyrimidine ring. The carbons attached to chlorine atoms (C4 and C6) will be significantly downfield. The carbons attached to the formamide groups (C2 and C5) will also be in the aromatic region.

    • Formyl Carbons (-CHO): Two signals corresponding to the carbonyl carbons of the formamide groups are expected in the highly deshielded region (typically δ 160-170 ppm).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry is crucial for confirming the molecular weight of a compound and can provide valuable structural information through fragmentation patterns.[2] For N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, the presence of two chlorine atoms will result in a characteristic isotopic pattern.

Proposed MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI) - Positive or Negative Ion Mode
Mass Analyzer Time-of-Flight (TOF) or Quadrupole
Scan Range m/z 50 - 500
Sample Preparation Infuse a dilute solution (e.g., 10 µg/mL in acetonitrile/water with 0.1% formic acid) directly into the mass spectrometer.

Expected Results and Interpretation:

  • Molecular Ion Peak: The primary observation will be the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed for the molecular ion [M]+ or [M+H]+. The ratio of the peaks at m/z, m/z+2, and m/z+4 will be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[3]

  • Fragmentation Pattern: Fragmentation may occur through the loss of formyl groups, chlorine atoms, or cleavage of the pyrimidine ring. Analyzing the fragmentation pattern can further confirm the compound's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[2] For N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, FTIR is ideal for confirming the presence of the N-H, C=O, and C-Cl bonds, as well as the aromatic pyrimidine ring.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3300 - 3100N-H stretching vibrations of the formamide groups
1700 - 1650C=O stretching vibrations (Amide I band) of the formamide groups
1600 - 1450C=C and C=N stretching vibrations of the pyrimidine ring
800 - 600C-Cl stretching vibrations

Elemental Analysis

Rationale: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound. For a nitrogen-rich heterocyclic compound like N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, this analysis is crucial for verifying its elemental composition.[4]

Protocol:

  • A precisely weighed sample of the highly purified compound is combusted in a stream of oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The percentages of C, H, and N are calculated.

Theoretical vs. Experimental Values:

ElementTheoretical %Experimental %
Carbon (C)30.66(To be determined)
Hydrogen (H)1.71(To be determined)
Nitrogen (N)23.84(To be determined)
Chlorine (Cl)30.16(To be determined)
Oxygen (O)13.61(To be determined)

The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. The orthogonal application of chromatographic and spectroscopic techniques ensures the unambiguous confirmation of the compound's identity, purity, and structural integrity. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently use this critical intermediate in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.

References

  • Google Patents. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • McKeown, A. et al. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Castrovilli, M.C. et al. Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wang, R. et al. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. Available at: [Link]

  • Pacific BioLabs. FTIR - A Helpful Tool to Determine Chemical Composition. Available at: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant... | Download Scientific Diagram. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges in this synthesis, ensuring a successful and efficient outcome.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, with a focus on identifying and preventing unwanted side reactions.

Question 1: I am observing a low yield of the desired diformamide product, and I suspect incomplete formylation. How can I confirm this and drive the reaction to completion?

Why It Happens:

Incomplete formylation is a common issue in the synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, leading to the formation of the mono-formylated intermediate, N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. This occurs when the formylating agent is not sufficiently reactive or is used in an inadequate stoichiometric amount to formylate both amino groups of the starting material, 2,5-diamino-4,6-dichloropyrimidine. The two amino groups on the pyrimidine ring may exhibit different reactivities due to electronic and steric effects, with one group being more readily formylated than the other.

How to Fix It:

  • Confirmation: The presence of the mono-formylated product can be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The mono-formylated compound will have a different retention factor (Rf) or retention time compared to the starting diamine and the desired diformamide. 1H NMR spectroscopy will show a distinct set of signals for the mono-formylated species.

  • Driving the Reaction to Completion:

    • Increase Stoichiometry of Formylating Agent: A common strategy to ensure complete diformylation is to use a larger excess of the formylating agent, which is typically a mixture of formic acid and acetic anhydride.[1] A molar ratio of 1.5 to 3 equivalents of the formylating agent per amino group is a good starting point.

    • Optimize Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can help drive the reaction to completion. However, be cautious with increasing the temperature, as it can promote the decomposition of the formylating agent and other side reactions. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time.[2]

    • Choice of Formylating Agent: While formic acid and acetic anhydride are commonly used, other formylating agents with higher reactivity can be considered, although this may introduce other challenges. Acetic formic anhydride can be prepared in situ or separately to be used as the formylating agent.[3]

ParameterRecommendation for Complete Diformylation
Formylating Agent Stoichiometry 1.5 - 3 equivalents per amino group
Reaction Temperature 50-80 °C (monitor for decomposition)
Reaction Time Monitor by TLC/HPLC until starting material is consumed
Question 2: My reaction mixture is dark and contains tarry substances, leading to difficult purification. What is causing this and how can I prevent it?

Why It Happens:

The formation of dark, tarry substances is often a result of the degradation of the pyrimidine ring system.[1] This is particularly prevalent during the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine to produce the 2,5-diamino-4,6-dichloropyrimidine starting material. The harsh conditions of the chlorination reaction, which often employs phosphorus oxychloride at high temperatures, can lead to decomposition.[1][4] If the starting dichloropyrimidine is impure and contains these tarry byproducts, they will be carried over into the formylation step, complicating the reaction and purification.

How to Fix It:

  • Purification of the Starting Material: It is crucial to start the formylation reaction with high-purity 2,5-diamino-4,6-dichloropyrimidine. The crude dichloropyrimidine can be purified by recrystallization or column chromatography to remove tarry impurities.[4]

  • Milder Chlorination Conditions: If you are preparing the dichloropyrimidine in-house, consider optimizing the chlorination step. The use of a quaternary ammonium chloride or a tertiary amine hydrochloride as a co-reagent with phosphorus oxychloride can allow for milder reaction conditions and reduce the formation of tars.[4]

  • Temperature Control: During the formylation step itself, excessive heat can also lead to some degradation. Maintain the reaction temperature within the optimal range and avoid localized overheating.

Frequently Asked Questions (FAQs)

What is the most common side reaction to be aware of during the synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide?

The most prevalent side reaction is the hydrolysis of the chloro substituents on the pyrimidine ring to hydroxyl groups, forming hydroxypyrimidine byproducts. This is particularly favored in the presence of water and under acidic conditions.[1]

How can I minimize the hydrolysis of the dichloropyrimidine?

To minimize hydrolysis, it is essential to perform the reaction under anhydrous conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous workup is necessary, it should be performed at a neutral or slightly basic pH and at low temperatures to reduce the rate of hydrolysis. The product should be extracted into an organic solvent as quickly as possible.

What is the role of acetic anhydride in the formylation reaction with formic acid?

Acetic anhydride reacts with formic acid to form the mixed anhydride, acetic formic anhydride, in situ.[3] Acetic formic anhydride is a more potent formylating agent than formic acid alone. This increases the rate and efficiency of the formylation of the amino groups.

What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any impurities.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups in the product, such as the C=O stretch of the formamide.[3]

Experimental Protocols

Protocol 1: Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-diamino-4,6-dichloropyrimidine (1 equivalent).

  • Addition of Reagents: Add anhydrous formic acid (4-6 equivalents) to the flask, followed by the slow, dropwise addition of acetic anhydride (4-6 equivalents) while stirring and maintaining the temperature below 40°C.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and a key side reaction.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Desired Product 2_5_diamino_4_6_dichloropyrimidine 2,5-Diamino-4,6- dichloropyrimidine diformamide N,N'-(4,6-Dichloropyrimidine- 2,5-diyl)diformamide 2_5_diamino_4_6_dichloropyrimidine->diformamide Formylation formic_acid HCOOH acetic_anhydride Ac₂O

Caption: Main synthetic route to the desired diformamide product.

Side_Reaction cluster_start Starting Material cluster_side_product Side Product 2_5_diamino_4_6_dichloropyrimidine 2,5-Diamino-4,6- dichloropyrimidine monoformamide N-(2-Amino-4,6-dichloro- 5-pyrimidinyl)formamide 2_5_diamino_4_6_dichloropyrimidine->monoformamide Incomplete Formylation

Caption: Formation of the mono-formylated side product.

References

  • Hanson, J. (1995). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. European Patent Office. EP 0 483 204 B1. [Link]

  • Harnden, M. R., et al. (1995). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. U.S.
  • Organic Syntheses. (1966). Acetic Formic Anhydride. Organic Syntheses, 46, 1. [Link]

  • ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. [Link]

  • Ghattas, A.-B. A., & El-Gazzar, A.-R. B. A. (2012). Formylation of Amines. In Amine Carboxylation with Carbon Dioxide. IntechOpen. [Link]

  • McMurry, J. (2016). Chapter 24 – Amines and Heterocycles Solutions to Problems. In Student Solutions Manual for Organic Chemistry. Cengage Learning. [Link]

  • Chen, S.-F., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 133-144. [Link]

  • Aksenov, A. V., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2022(2), M1367. [Link]

  • Krasavin, M., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1888. [Link]

  • Wikipedia. (2023). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. In Wikipedia. [Link]

  • Zhang, J., et al. (2015). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

  • Lonza AG. (2000). Method for preparing 2,5-diamino-4,6-dichloropyrimidine.
  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 343-353. [Link]

  • United States Patent Office. (1958). Thermal decomposition of acetic acid. U.S.
  • Beydoun, K., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10698-10709. [Link]

  • Chen, S.-F., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 133-144. [Link]

  • Nguyen, T. L., et al. (2015). Kinetics of Thermal Unimolecular Decomposition of Acetic Anhydride - An Integrated Deterministic and Stochastic Model. The Journal of Physical Chemistry A, 119(29), 8175-8185. [Link]

  • Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. r/OrganicChemistry. [Link]

  • Organic Syntheses. (1943). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 23, 27. [Link]

  • Islam, M. S., et al. (2018). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2018(4), M1014. [Link]

  • Al-Amiery, A. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Wikipedia. (2023). Acetic formic anhydride. In Wikipedia. [Link]

  • WIPO. (2005). METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. WO/2005/068438. [Link]

  • Skog, K., et al. (1998). Formation of heterocyclic amines in a meat juice model system. Journal of Food Science, 63(5), 843-847. [Link]

  • Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Chorghade, M. S., et al. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Green and Sustainable Chemistry, 3(3), 103-109. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Strazzolini, P., et al. (1994). Acetic Formic Anhydride. A Review. Tetrahedron, 50(22), 6545-6597. [Link]

  • Helda. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. [Link]

Sources

Technical Resource Hub: N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the successful application of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and reactivity of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Q1: What is N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide and what are its primary applications?

A1: N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a chemical compound with the molecular formula C₆H₄Cl₂N₄O₂.[1] It features a pyrimidine core, which is a foundational structure in many biologically active molecules, including nucleic acids.[1][2] The molecule is characterized by two key reactive sites:

  • 4,6-Dichloro Substituents: These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.

  • N,N'-diformamide Groups: These groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diamine, 2,5-diamino-4,6-dichloropyrimidine.[1]

Its primary application is as a synthetic intermediate or building block in the development of pharmaceutical agents, particularly antiviral nucleoside analogues.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Due to the presence of reactive chloro and formamide groups, proper storage is crucial to maintain compound integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent moisture- and air-driven degradation.

  • Handling: The parent compound, 4,6-dichloropyrimidine, is known to be corrosive and can cause burns upon contact.[3] While specific data on the diformamide derivative is limited, it is prudent to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Q3: What are the expected major degradation pathways for this molecule?

A3: The two primary degradation pathways are hydrolysis of the formamide groups and nucleophilic substitution of the chlorine atoms.

  • Hydrolysis: The formamide groups are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the formyl group (CHO) to yield the corresponding primary amine, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, and subsequently 2,5-diamino-4,6-dichloropyrimidine.[1][4] This reaction is typically accelerated by heat.[4]

  • Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring are activated towards SNAr. In the presence of nucleophiles (including water or alcohols, especially under basic conditions), the chlorines can be displaced. This can be a desired reaction or an unwanted degradation pathway. For instance, reaction with water can lead to hydroxypyrimidine derivatives.[5]

Q4: Which analytical techniques are most suitable for monitoring the purity and degradation of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is an excellent technique for separating the parent compound from its potential degradation products.[1] A reverse-phase C18 column is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information, which is invaluable for identifying unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation of the starting material and elucidation of degradant structures.[6]

Proposed Degradation Pathways

Understanding the potential degradation pathways is critical for designing stable formulations and reaction conditions. The primary routes involve hydrolysis and nucleophilic substitution.

Pathway 1: Stepwise Hydrolysis of Formamide Groups

Under aqueous acidic or basic conditions, the formamide groups can be sequentially hydrolyzed. This process is often catalyzed by changes in pH and temperature.

G A N,N'-(4,6-Dichloropyrimidine- 2,5-diyl)diformamide B N-(2-Formamido-4,6-dichloropyrimidin- 5-yl)amine (Mono-hydrolyzed Intermediate) A->B H₂O / H⁺ or OH⁻ -HCOOH C 2,5-Diamino-4,6-dichloropyrimidine (Di-hydrolyzed Product) B->C H₂O / H⁺ or OH⁻ -HCOOH

Caption: Proposed stepwise hydrolysis of formamide groups.

Pathway 2: Nucleophilic Substitution of Chloro Groups

The chlorine atoms at the C4 and C6 positions are susceptible to displacement by nucleophiles (Nu⁻), including water, leading to mono- and di-substituted products. Generally, substitution at the C4 position is kinetically favored over the C2 position in similar 2,4-dichloropyrimidines, although electronic effects from other substituents can alter this selectivity.[7][8] For 4,6-dichloropyrimidines, both positions are highly activated.

G A N,N'-(4,6-Dichloropyrimidine- 2,5-diyl)diformamide B Mono-substituted Product (e.g., 4-hydroxy-6-chloro derivative) A->B +Nu⁻ -Cl⁻ C Di-substituted Product (e.g., 4,6-dihydroxy derivative) B->C +Nu⁻ -Cl⁻

Caption: Proposed nucleophilic substitution at C4/C6 positions.

Troubleshooting Guide

This section provides solutions to common experimental problems in a question-and-answer format.

Problem 1: My reaction is showing multiple unexpected peaks by LC-MS, and the desired product yield is low.

  • Possible Cause A: Hydrolysis of Formamide Groups.

    • Why it happens: Your reaction conditions (e.g., presence of water, acidic/basic reagents, or high temperature) may be causing the formamide groups to hydrolyze to amines.[1][4] The resulting primary amines are often more reactive or have different solubility profiles, leading to side reactions.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).

      • Control pH: If possible, run the reaction under neutral conditions. If a base is required, consider using a non-nucleophilic, hindered base (e.g., proton sponge) or a carbonate base (like K₂CO₃ or Cs₂CO₃) instead of strong hydroxides.

      • Lower Reaction Temperature: If the reaction kinetics allow, try running the reaction at a lower temperature to minimize the rate of hydrolysis.

    • Verification: The unexpected peaks should correspond to the molecular weights of the mono- or di-hydrolyzed products. Re-running the reaction under stricter anhydrous/neutral conditions should reduce or eliminate these peaks.

  • Possible Cause B: Competing Nucleophilic Substitution (Solvolysis).

    • Why it happens: If you are performing a nucleophilic substitution reaction (e.g., with an amine) in a nucleophilic solvent like an alcohol (methanol, ethanol), the solvent itself can act as a nucleophile and displace the chlorine atoms.[9] This is a form of solvolysis.

    • Troubleshooting Steps:

      • Change Solvent: Switch to a non-nucleophilic, aprotic solvent such as DMF, DMSO, THF, or Dioxane.

      • Modify Reagent Stoichiometry: Increase the concentration of your intended nucleophile relative to the substrate.

    • Verification: The unexpected peaks may correspond to the molecular weight of the starting material with one or both chlorines replaced by a methoxy or ethoxy group. Changing the solvent should eliminate these byproducts.

Troubleshooting Workflow

G start Low Yield / Multiple Unexpected Products check_mw Analyze unexpected peaks by MS. Do MWs match hydrolysis or solvolysis products? start->check_mw hydrolysis Cause: Formamide Hydrolysis check_mw->hydrolysis Yes (Hydrolysis MWs) solvolysis Cause: Solvolysis check_mw->solvolysis Yes (Solvolysis MWs) solution_hydro Solution: 1. Use anhydrous conditions. 2. Control pH (use non-nucleophilic base). 3. Lower reaction temperature. hydrolysis->solution_hydro solution_solvo Solution: 1. Switch to aprotic solvent (DMF, THF). 2. Increase nucleophile concentration. solvolysis->solution_solvo end Problem Resolved solution_hydro->end solution_solvo->end

Caption: Troubleshooting workflow for common reaction failures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study to identify potential degradation products, as recommended by ICH guidelines.[10][11][12][13]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile and generate potential degradants for analytical method validation.

Materials:

  • N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC-grade Acetonitrile and Water

  • Class A glassware

  • HPLC-UV-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60 °C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with 50:50 acetonitrile:water.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 M HCl and dilute as in step 2.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute as in step 2.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80 °C for 48 hours.

    • Prepare a 0.1 mg/mL solution for analysis.

  • Control Sample: Dilute the stock solution to 0.1 mg/mL without any stress treatment.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method. Compare the chromatograms of stressed samples to the control.

Expected Data Summary:

Stress Condition% Degradation (Example)Major Degradation Products (m/z)Proposed Identity
Acidic (1M HCl, 60°C) ~15%207.0Mono-hydrolyzed product[14]
179.0Di-hydrolyzed product[15]
Basic (1M NaOH, RT) >50%179.0Di-hydrolyzed product[15]
217.0Mono-hydroxy, mono-chloro product
Oxidative (30% H₂O₂) <5%-Compound is relatively stable
Thermal (80°C, solid) <2%-Compound is relatively stable

References

  • Process for the preparation of chloropyrimidines. Google Patents.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. URL: [Link]

  • 2,5-Diamino-4,6-dichloropyrimidine. PubChem, National Center for Biotechnology Information. URL: [Link]

  • N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem, National Center for Biotechnology Information. URL: [Link]

  • Preparation method of 4, 6-dichloropyrimidine. Google Patents.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. URL: [Link]

  • Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A. URL: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. URL: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. URL: [Link]

  • Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate. URL: [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. URL: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. URL: [Link]

  • The hydrolysis of amides. Chemguide. URL: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. URL: [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. URL: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. URL: [Link]

  • The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of Chemical Physics. URL: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. URL: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Center for Biotechnology Information. URL: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. URL: [Link]

  • A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring. MDPI. URL: [Link]

  • Mechanism of amide hydrolysis. YouTube. URL: [Link]

  • Forced Degradation Studies. MedCrave online. URL: [Link]

Sources

Stability issues of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. As a Senior Application Scientist, my goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of this crucial synthetic intermediate in your experimental workflows.

Proactive Stability Management

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a valuable precursor in the synthesis of various pharmaceutical agents, notably antiviral nucleoside analogues.[1] However, its utility is contingent on its stability in solution. The presence of both reactive chloro substituents on the pyrimidine ring and hydrolyzable formamide groups necessitates careful handling to prevent degradation.

The primary degradation pathway for this molecule in the presence of nucleophiles, especially water, is the hydrolysis of the formamide groups.[1] This process can occur under both acidic and basic conditions, leading to the formation of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide and subsequently 2,5-diamino-4,6-dichloropyrimidine.[2] Such degradation can compromise the yield and purity of your target compounds.

To proactively manage the stability of your N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide solutions, please refer to the following recommendations:

ParameterRecommendationRationale
Solvent Selection Use anhydrous aprotic solvents such as acetonitrile, THF, or dry DMF/DMSO.Aprotic solvents lack acidic protons and minimize the risk of solvolysis of the formamide groups and the chloro substituents.
pH Control Maintain neutral or slightly acidic conditions if an aqueous environment is unavoidable.Hydrolysis of the formamide groups is accelerated at both low (pH 1-2) and high pH.[2]
Temperature Prepare and store solutions at low temperatures (e.g., 2-8 °C). For long-term storage, consider freezing at -20 °C or below.Chemical degradation processes, including hydrolysis, are generally slower at lower temperatures.
Light Exposure Store solutions in amber vials or otherwise protected from light.While specific photodecomposition data is not available, heterocyclic compounds can be light-sensitive.
Moisture Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) when preparing stock solutions.Moisture is a key reactant in the hydrolysis of the formamide groups.

Troubleshooting Guide

This section addresses common issues that may arise during the use of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide in solution, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. Could my starting material have degraded?

Answer: Yes, degradation of your N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide stock solution is a likely cause for low reaction yields. The formamide groups are susceptible to hydrolysis, which would alter the starting material.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield start Low Reaction Yield Observed check_solid 1. Verify Purity of Solid Material (e.g., via NMR or LC-MS) start->check_solid prepare_fresh 2. Prepare a Fresh Solution in Anhydrous Aprotic Solvent check_solid->prepare_fresh monitor_stability 3. Monitor Fresh Solution Stability (e.g., via HPLC time-point analysis) prepare_fresh->monitor_stability analyze_reaction 4. Re-run Reaction with Fresh Solution monitor_stability->analyze_reaction success Yield Restored analyze_reaction->success Success fail Yield Still Low (Investigate other reaction parameters) analyze_reaction->fail Failure

Caption: Workflow for troubleshooting low reaction yields.

Step-by-Step Guidance:

  • Verify Solid Material Purity: Before preparing a new solution, confirm the purity of your solid N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide using a suitable analytical technique like ¹H NMR or LC-MS.

  • Prepare a Fresh Solution: If the solid is pure, prepare a fresh solution using an anhydrous aprotic solvent under an inert atmosphere.

  • Monitor Solution Stability: If possible, perform a quick stability check on the newly prepared solution by analyzing it via HPLC at t=0 and after a few hours at your reaction temperature to detect any degradation.

  • Re-run the Reaction: Use the freshly prepared and verified solution in your reaction. If the yield improves, the degradation of your previous stock solution was the likely culprit.

Question 2: I observe unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture. What could they be?

Answer: Unexpected peaks could be byproducts from the degradation of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. The primary degradation products are the mono- and di-amino pyrimidine derivatives.

Predicted Degradation Pathway:

A N,N'-(4,6-Dichloropyrimidine- 2,5-diyl)diformamide (Starting Material) B N-(2-amino-4,6-dichloropyrimidin- 5-yl)formamide (Mono-hydrolysis Product) A->B + H2O - HCOOH C 2,5-diamino-4,6- dichloropyrimidine (Di-hydrolysis Product) B->C + H2O - HCOOH

Sources

Technical Support Center: Chlorination of Dihydroxypyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of dihydroxypyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond standard protocols to address the common challenges and byproduct formations that can arise during your experiments. Our focus is on providing practical, experience-driven advice to help you troubleshoot and optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the chlorination of dihydroxypyrimidines.

Q1: What are the most common chlorinating agents for converting dihydroxypyrimidines to dichloropyrimidines, and what are their primary advantages and disadvantages?

A1: The three most common chlorinating agents are phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosgene (COCl₂).

  • Phosphorus Oxychloride (POCl₃): This is the most widely used reagent, often in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine.[1][2] It is effective for a broad range of dihydroxypyrimidine substrates.[3] However, a major drawback is the often-large excess of POCl₃ required, which can complicate workup due to its violent reaction with water and the formation of polymeric phosphorus byproducts.[4]

  • Thionyl Chloride (SOCl₂): Often used with a catalytic amount of a tertiary amine or in solvents like dichloroethane.[5] It can be a good alternative to POCl₃, sometimes resulting in cleaner reactions and simpler workups as the byproducts (SO₂ and HCl) are gaseous. However, its reactivity can differ, and optimization is required for each specific substrate.[4]

  • Phosgene (COCl₂): This reagent is also effective but is highly toxic and requires specialized handling procedures, making it less common in a standard laboratory setting.[1]

Q2: Why is a tertiary amine base often added to the chlorination reaction?

A2: A tertiary amine base, such as N,N-dimethylaniline, triethylamine, or pyridine, serves a dual purpose.[1][2][6] Firstly, it acts as a catalyst in the chlorination reaction. Secondly, it functions as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents potential side reactions that can be promoted by acidic conditions and can help to drive the reaction to completion.

Q3: My TLC analysis shows complete consumption of the starting material, but after workup, it reappears. What is happening?

A3: This is a common and frustrating issue, often indicative of hydrolysis of the desired dichloropyrimidine product back to the starting dihydroxypyrimidine during the aqueous workup. Dichloropyrimidines can be sensitive to moisture and basic conditions. To mitigate this, ensure your workup is performed quickly and at low temperatures. Quenching the reaction mixture by pouring it onto ice is a standard procedure.[7][8] It is also crucial to neutralize the acidic mixture carefully, avoiding strongly basic conditions if your product is susceptible to hydrolysis. Extraction with an organic solvent should be done promptly after neutralization.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section delves into the specific byproducts that can form during the chlorination of dihydroxypyrimidines and provides actionable strategies to minimize their formation.

Issue 1: Formation of Formylated Byproducts

Symptoms:

  • You observe an unexpected peak in your LC-MS or ¹H NMR spectrum with a mass increase of 28 amu (CHO group) or a characteristic aldehyde proton signal.

  • This is particularly common when using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF), which may be used as a solvent or catalyst.[9]

Root Cause Analysis: The combination of POCl₃ and DMF generates a highly reactive electrophilic species known as the Vilsmeier reagent (a chloroiminium ion).[10][11] This reagent can then attack the electron-rich pyrimidine ring, leading to formylation, a classic example of the Vilsmeier-Haack reaction.[11][12]

Diagram: Formation of the Vilsmeier Reagent and Subsequent Formylation

Vilsmeier_Reaction cluster_0 Reagent Formation cluster_1 Side Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Formylated_Byproduct Formylated Byproduct Vilsmeier_reagent->Formylated_Byproduct Dihydroxypyrimidine Dihydroxypyrimidine Dihydroxypyrimidine->Formylated_Byproduct Electrophilic Attack

Caption: Vilsmeier reagent formation and subsequent formylation of the pyrimidine ring.

Mitigation Strategies:

StrategyRationale
Avoid DMF The most straightforward solution is to avoid DMF as a solvent or additive when using POCl₃.
Use an Alternative Base If a base is required, use a non-formylating tertiary amine such as pyridine or N,N-dimethylaniline.
Control Reaction Temperature If DMF must be used, running the reaction at a lower temperature may reduce the rate of the Vilsmeier-Haack side reaction.
Issue 2: Formation of Fused Pyrimido[4,5-d]pyrimidine Byproducts

Symptoms:

  • Mass spectrometry reveals a product with a mass corresponding to the dimerization of the pyrimidine ring, often with the loss of small molecules like HCl or H₂O.

  • The product is often less soluble and may precipitate from the reaction mixture.

Root Cause Analysis: Under certain conditions, particularly at elevated temperatures, the reactive intermediates or the dichloropyrimidine product itself can undergo self-condensation or reaction with another pyrimidine molecule to form fused bicyclic systems like pyrimido[4,5-d]pyrimidines.[13] This can be initiated by the nucleophilic attack of an amino group (if present) or an activated carbon on an adjacent pyrimidine ring.[13][14]

Diagram: Potential Pathway to Pyrimido[4,5-d]pyrimidine Formation

Dimerization Dihydroxypyrimidine Dihydroxypyrimidine Chloropyrimidine Chlorinated Intermediate Dihydroxypyrimidine->Chloropyrimidine Chlorination Dimer_Intermediate Dimeric Intermediate Chloropyrimidine->Dimer_Intermediate Self-Condensation Chloropyrimidine->Dimer_Intermediate Fused_Byproduct Pyrimido[4,5-d]pyrimidine Byproduct Dimer_Intermediate->Fused_Byproduct Cyclization

Caption: A simplified potential pathway for the formation of fused pyrimidine byproducts.

Mitigation Strategies:

StrategyRationale
Strict Temperature Control Avoid excessive heating, as higher temperatures often promote dimerization and other side reactions.
Control Stoichiometry Use the minimum necessary excess of the chlorinating agent. A large excess can lead to more reactive intermediates and a higher likelihood of side reactions.
Gradual Addition of Reagents Adding the chlorinating agent slowly to the solution of the dihydroxypyrimidine can help to control the reaction exotherm and maintain a low concentration of reactive intermediates.
Issue 3: Incomplete Chlorination and Formation of Monochloro-hydroxypyrimidines

Symptoms:

  • Your final product is a mixture of the desired dichloropyrimidine and a significant amount of a monochloro-hydroxypyrimidine intermediate.

  • The product may be difficult to purify due to similar polarities.

Root Cause Analysis: This is typically a result of insufficient reactivity of the chlorinating agent, a non-optimal reaction temperature, or insufficient reaction time. The second hydroxyl group may be less reactive than the first, requiring more forcing conditions to achieve complete conversion.

Mitigation Strategies:

StrategyRationale
Increase Reaction Temperature Carefully increasing the reaction temperature can provide the necessary activation energy for the second chlorination step.
Increase Reaction Time Monitor the reaction by TLC or LC-MS and continue until the monochloro intermediate is consumed.
Use a More Potent Chlorinating System The addition of a catalytic amount of a stronger base or switching to a more reactive chlorinating agent might be necessary. Some protocols suggest using a mixture of POCl₃ and PCl₅.[4]

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of 4,6-Dihydroxypyrimidine with POCl₃ and a Tertiary Amine[2]
  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath and slowly add phosphorus oxychloride (POCl₃) (2.5 eq).

  • To the cooled mixture, add N,N-dimethylaniline (1.1 eq) dropwise via the dropping funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloropyrimidine.

  • Purify the crude product by distillation or recrystallization.

Protocol 2: Workup Procedure to Minimize Hydrolysis of Dichloropyrimidines
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Remove the excess POCl₃ under reduced pressure. This step is crucial for large-scale reactions to avoid a highly exothermic quench.

  • Carefully and slowly add the cooled residue to a vigorously stirred mixture of crushed ice and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Neutralize the mixture to a pH of 7-8 with a solid or saturated aqueous solution of a weak base like sodium bicarbonate. Avoid strong bases like NaOH if your product is base-sensitive.

  • Promptly separate the organic layer and extract the aqueous phase with the same organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

References

  • Al-Otaibi, E. A., Al-Obaid, A. M., & El-Gazzar, A. R. B. A. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(54), 31481–31505. [Link]

  • Bayoumi, W. A., Negi, A., & Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • Desai, K. R., & Mistry, K. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4053-4063. [Link]

  • Cliffe, J. A., & Mansell, H. M. (2000). U.S. Patent No. 6,018,045. Washington, DC: U.S.
  • Fadda, A. A., El-Latif, E. A., Bondock, S., & Samir, A. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352–4368. [Link]

  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine. (n.d.). Google Patents.
  • Kovács, D., Kégl, T., & Fábián, I. (2022). Comparison of Disinfection By-Product Formation and Distribution during Breakpoint Chlorination and Chlorine-Based Disinfection in Drinking Water. Water, 14(9), 1341. [Link]

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • WIPO. (2019). CN109851564 - Synthetic process of 4,6-dichloropyrimidine. WIPO Patentscope. [Link]

  • Nasibullin, I., & Ziyatdinov, A. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Ferraz, C., Bartolini, M., & Sestili, P. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3749. [Link]

  • US5525724A - Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
  • OICC Press. (n.d.). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]

  • Nasuhipur, F., Ghasemi, Z., Poupon, M., & Dušek, M. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 7(83), 52750–52758. [Link]

  • Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1438. [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Retrieved from [Link]

  • Richardson, S. D., & Ternes, T. A. (2018). Comparison of Disinfection Byproduct Formation from Chlorine and Alternative Disinfectants. Water Research, 141, 336-353. [Link]

  • Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367–27393. [Link]

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Marson, C. M. (2011). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1–1182. [Link]

  • Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a key intermediate in the synthesis of various pharmaceutical agents, particularly antiviral nucleoside analogues.[1] Its molecular structure, featuring a dichloropyrimidine core with two formamide groups, provides a versatile scaffold for building more complex drug molecules.[1] The purity of this intermediate is paramount, as any impurities can carry through subsequent synthesis steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity assessment are essential for quality control in the drug development and manufacturing process.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide: a traditional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will explore the rationale behind the selection of each method, present detailed experimental protocols, and compare their performance based on key chromatographic parameters.

Understanding the Analyte and Potential Impurities

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a polar molecule due to the presence of the two formamide groups. Its synthesis often involves the formylation of 2,5-diamino-4,6-dichloropyrimidine.[2] Based on this and preceding synthetic steps, potential process-related impurities may include:

  • Impurity A: 2,5-diamino-4,6-dichloropyrimidine (Starting Material)

  • Impurity B: N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (Mono-formylated intermediate)

  • Impurity C: 4,6-dihydroxypyrimidine (Precursor)

  • Impurity D: Other related substances from side reactions

The successful HPLC method must be able to resolve the main peak of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide from these and any other potential impurities.

Analyte N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide ImpurityA Impurity A: 2,5-diamino-4,6-dichloropyrimidine Analyte->ImpurityA Unreacted Starting Material ImpurityB Impurity B: N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide Analyte->ImpurityB Incomplete Reaction ImpurityD Impurity D: Other Related Substances Analyte->ImpurityD Side Reactions ImpurityC Impurity C: 4,6-dihydroxypyrimidine ImpurityA->ImpurityC Precursor

Figure 1: Relationship between the target analyte and potential process-related impurities.

Comparative HPLC Methodologies

The polarity of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide presents a challenge for traditional reversed-phase chromatography, where polar compounds can exhibit poor retention. To address this, we will compare a robust RP-HPLC method with a HILIC method, which is specifically designed for the separation of polar compounds.[3][4][5]

Method 1: Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Column

Rationale:

Standard C18 columns can struggle to retain highly polar analytes, leading to elution near the void volume and poor resolution from other polar impurities. A reversed-phase column with a polar-embedded group is chosen here to enhance the retention of polar compounds through secondary interactions with the stationary phase. This approach allows for the use of highly aqueous mobile phases without the risk of phase collapse, which can occur with traditional C18 columns.

Experimental Protocol:

  • Column: Polar-embedded C18 (e.g., Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% B

    • 17-18 min: 40% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale:

HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[3][5][6] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of an aqueous component. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

Experimental Protocol:

  • Column: Bare silica or amide-bonded silica (e.g., Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: Acetonitrile with 0.1% Formic acid

  • Mobile Phase B: Water with 0.1% Formic acid

  • Gradient:

    • 0-1 min: 95% A

    • 1-10 min: 95% to 70% A

    • 10-12 min: 70% A

    • 12-13 min: 70% to 95% A

    • 13-20 min: 95% A (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. It is crucial to use a solvent with a high organic content to ensure good peak shape.

cluster_rp RP-HPLC Workflow cluster_hilic HILIC Workflow rp_sample Sample in Water/ACN rp_pump Gradient Pump (High Aqueous to High Organic) rp_sample->rp_pump rp_column Polar-Embedded C18 Column rp_pump->rp_column rp_detector UV Detector rp_column->rp_detector hilic_sample Sample in Acetonitrile hilic_pump Gradient Pump (High Organic to Lower Organic) hilic_sample->hilic_pump hilic_column Amide Column hilic_pump->hilic_column hilic_detector UV Detector hilic_column->hilic_detector Method Method Selection RP_HPLC RP-HPLC (Polar-Embedded) Method->RP_HPLC HILIC HILIC Method->HILIC RP_Advantages Advantages: - Familiarity - Wide column availability RP_HPLC->RP_Advantages RP_Disadvantages Disadvantages: - Lower resolution for polar analytes - Peak tailing RP_HPLC->RP_Disadvantages HILIC_Advantages Advantages: - Superior resolution for polar analytes - Better peak shape - Higher sensitivity HILIC->HILIC_Advantages HILIC_Disadvantages Disadvantages: - More complex method development - Sample solvent effects HILIC->HILIC_Disadvantages

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the mass spectrometric analysis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. As a key intermediate in the synthesis of antiviral nucleoside analogues, the unambiguous characterization of this molecule is paramount for researchers, synthetic chemists, and drug development professionals.[1] This guide is designed to move beyond mere protocol listing. It aims to provide a comparative analysis of ionization and fragmentation methodologies, grounded in the fundamental principles of mass spectrometry, to empower you to make informed decisions for your analytical workflows.

The subject of our analysis, N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, possesses a molecular formula of C₆H₄Cl₂N₄O₂ and a molecular weight of approximately 235.03 g/mol .[1] Its structure, featuring a dichloropyrimidine core and two formamide groups, presents distinct characteristics that influence its behavior within a mass spectrometer. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that is a powerful diagnostic tool for identification.

Part 1: The Ionization Challenge: Choosing the Right Tool for the Job

The journey of a molecule through a mass spectrometer begins at the ion source. The choice of ionization technique is arguably the most critical parameter, dictating the efficiency of ion generation and the nature of the resulting mass spectrum. For a molecule like N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, which possesses moderate polarity and is a relatively small molecule, we will compare two of the most common atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

The Contenders: ESI vs. APCI

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionizable molecules.[2] It generates ions from a liquid phase by applying a high voltage to create an aerosol of charged droplets.[3] Given the presence of nitrogen atoms in the pyrimidine ring and amide groups, our target molecule has the potential for protonation, making ESI a strong candidate.

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds.[2][3] It utilizes a corona discharge to ionize the solvent vapor, which then transfers a charge to the analyte molecules through a chemical reaction in the gas phase.[4] This makes APCI a robust alternative if ESI proves inefficient.

Below is a logical workflow for selecting the optimal ionization source.

G cluster_workflow Ionization Source Selection Workflow Prep Prepare Analyte Solution (e.g., 1 µg/mL in ACN:H2O) Initial_ESI Analyze via Direct Infusion using ESI Source Prep->Initial_ESI Check_ESI Sufficient Signal for [M+H]+ ? Initial_ESI->Check_ESI Optimize_ESI Optimize ESI Parameters (Capillary Voltage, Gas Flow) Check_ESI->Optimize_ESI Yes Switch_APCI Switch to APCI Source Check_ESI->Switch_APCI No Final_Method Finalize Ionization Method Optimize_ESI->Final_Method Analyze_APCI Analyze via Direct Infusion using APCI Source Switch_APCI->Analyze_APCI Check_APCI Sufficient Signal for [M+H]+ ? Analyze_APCI->Check_APCI Optimize_APCI Optimize APCI Parameters (Corona Current, Vaporizer Temp) Check_APCI->Optimize_APCI Yes Check_APCI->Final_Method No (Re-evaluate Sample Prep) Optimize_APCI->Final_Method

Caption: Workflow for selecting and optimizing the ionization source.

Comparative Performance and Experimental Data

The following table summarizes the expected performance of each ionization source for our target analyte. The choice between ESI and APCI often comes down to which provides better sensitivity and less in-source fragmentation.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Causality
Primary Ion [M+H]+[M+H]+Both techniques are capable of producing protonated molecular ions in positive ion mode.
Expected Sensitivity Moderate to HighModerateESI is often more sensitive for molecules with basic sites available for protonation.[5] APCI's efficiency will depend on the analyte's gas-phase proton affinity.
Adduct Formation Possible ([M+Na]+, [M+K]+)Less CommonESI is prone to forming adducts with salts present in the mobile phase or from glassware. This can be minimized with high-purity solvents.
In-Source Fragmentation Low to ModerateModerate to HighAPCI is a more energetic process and can sometimes lead to fragmentation within the ion source, especially at higher vaporizer temperatures.
Matrix Effects More SusceptibleLess SusceptibleESI is more prone to ion suppression from co-eluting matrix components. APCI's gas-phase ionization mechanism provides greater resistance to these effects.
Experimental Protocols

Here are detailed, step-by-step protocols for analysis using both ESI and APCI sources, assuming coupling with a liquid chromatography (LC) system.

Protocol 1: LC-ESI-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide in HPLC-grade methanol. Create a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • ESI Source Parameters (Initial):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Gas (N₂): 35 psi.

    • Drying Gas (N₂): 10 L/min.

    • Gas Temperature: 300 °C.

  • Data Acquisition: Acquire data in full scan mode from m/z 50-500 to observe the protonated molecule and any potential fragments or adducts.

Protocol 2: LC-APCI-MS Analysis

  • Sample and Chromatography: Use the same sample preparation and chromatographic conditions as in Protocol 1.

  • APCI Source Parameters (Initial):

    • Ionization Mode: Positive.

    • Corona Current: 4.0 µA.

    • Nebulizer Gas (N₂): 40 psi.

    • Drying Gas (N₂): 5 L/min.

    • Vaporizer Temperature: 350 °C.

  • Data Acquisition: Acquire data in full scan mode from m/z 50-500.

Part 2: Unraveling the Structure: A Comparison of Fragmentation Analysis

Once ionized, the molecule can be further fragmented to elucidate its structure. This is typically achieved through tandem mass spectrometry (MS/MS). The choice of mass analyzer dictates the quality of this fragmentation data, particularly in terms of mass resolution and accuracy. We will compare two high-resolution platforms: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.

The Contenders: Q-TOF vs. Orbitrap

Q-TOF instruments combine a quadrupole mass filter for precursor ion selection with a time-of-flight analyzer for high-resolution, accurate-mass detection of fragment ions. They are known for their fast acquisition speeds and good dynamic range.[6]

Orbitrap analyzers trap ions in an electrostatic field and measure their oscillation frequencies, which are then converted into highly accurate mass-to-charge ratios. They are renowned for their superior resolution and mass accuracy.[7][8]

Predicted Fragmentation Pathway

Based on the principles of mass spectrometry fragmentation and data from similar dichloropyrimidine compounds, we can predict a logical fragmentation pathway for the protonated N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide ([M+H]+, m/z 235.01).[9][10][11][12] The most likely fragmentation points are the loss of the formyl groups (-CHO) and the chlorine atoms.

G M [M+H]+ m/z 235.01 F1 [M+H - CHO]+ m/z 206.02 M->F1 - CHO (28.99 Da) F2 [M+H - 2CHO]+ m/z 177.03 F1->F2 - CHO (28.99 Da) F3 [M+H - CHO - Cl]+ m/z 171.05 F1->F3 - Cl (34.97 Da) F4 [M+H - 2CHO - Cl]+ m/z 142.06 F2->F4 - Cl (34.97 Da)

Caption: Predicted MS/MS fragmentation pathway for [C₆H₅Cl₂N₄O₂]+.

Comparative Performance and Hypothetical Data

High-resolution mass analyzers are crucial for confirming the elemental composition of fragment ions.

ParameterQuadrupole Time-of-Flight (Q-TOF)OrbitrapRationale & Causality
Resolution High (e.g., 30,000 - 50,000 FWHM)Ultra-High (e.g., 70,000 - 240,000 FWHM)Orbitraps generally offer higher resolving power, which is beneficial for separating isobaric interferences.[7][8]
Mass Accuracy Excellent (< 5 ppm)Superior (< 2 ppm)Both provide excellent mass accuracy for confident formula determination. Orbitraps often have a slight edge.[13]
Scan Speed FasterSlowerQ-TOF instruments typically have faster scan rates, which can be an advantage for very narrow chromatographic peaks.
Dynamic Range ExcellentGood to ExcellentTOF analyzers often exhibit a slightly better in-spectrum dynamic range, which can be useful for detecting low-abundance fragments.[6]

Hypothetical High-Resolution MS/MS Data Table

Fragment IonTheoretical m/zObserved m/z (Q-TOF)Mass Error (ppm)Observed m/z (Orbitrap)Mass Error (ppm)
[C₅H₄Cl₂N₄O]+206.0202206.02093.4206.02041.0
[C₄H₄Cl₂N₄]+177.0304177.03103.4177.03050.6
[C₅H₄ClN₄O]+171.0561171.05684.1171.05620.6
[C₄H₄ClN₄]+142.0663142.06715.6142.06640.7
Experimental Protocol: Tandem MS (MS/MS) Analysis
  • Instrument Setup: Operate the mass spectrometer in MS/MS or All-Ions Fragmentation mode.

  • Precursor Selection: In the primary mass spectrum (MS1), identify the isotopic cluster corresponding to the protonated molecule ([M+H]+, m/z ~235). Select the monoisotopic peak (the first and most abundant peak of the cluster) as the precursor ion for fragmentation.

  • Fragmentation Method: Use Collision-Induced Dissociation (CID) with nitrogen as the collision gas.

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is crucial because different fragments are produced more efficiently at different energies. A ramp ensures a comprehensive fragmentation spectrum is obtained in a single analysis.

  • Data Acquisition: Acquire fragment ion data (MS2) with high-resolution and accurate mass capabilities to enable elemental composition determination of the fragments.

Conclusion

The successful mass spectrometric analysis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a multi-step process requiring careful consideration of both the ionization source and the mass analyzer.

  • For Ionization: ESI is the recommended starting point due to the polar nature of the molecule. However, APCI remains a viable alternative, particularly if matrix effects are a concern or if ESI sensitivity is poor.

  • For Fragmentation Analysis: Both Q-TOF and Orbitrap platforms provide the necessary high-resolution, accurate-mass data required for confident structural elucidation. While an Orbitrap may offer superior resolution and mass accuracy, a Q-TOF's faster scan speed and robust performance make it an equally powerful tool for this application.

By understanding the principles behind these techniques and following the structured protocols outlined in this guide, researchers can generate high-quality, reliable mass spectrometry data to confirm the identity and structure of this important pharmaceutical intermediate, thereby ensuring the integrity of their synthetic and developmental workflows.

References

  • PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Available from: [Link].

  • PubChem. 2,5-Diamino-4,6-dichloropyrimidine. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • National Institutes of Health (NIH). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Available from: [Link].

  • Google Patents. Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
  • ResearchGate. Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Available from: [Link].

  • PubChem. 2,4-Dichloropyrimidine. Available from: [Link].

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link].

  • AxisPharm. Electrospray and APCI Mass Analysis. Available from: [Link].

  • Metabolomics Blog. Why do we prefer TOFs over Orbitraps for flow injection analysis?. Available from: [Link].

  • ACS Publications. Reaction of ketone enolates with 2,4-dichloropyrimidine. A novel pyrimidine to pyridine interconversion. Available from: [Link].

  • Biotage. When should I choose APCI or ESI for my flash column chromatography?. Available from: [Link].

  • Reddit. Deciding between QTOF and Orbitrap options for intact mass. Available from: [Link].

  • ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link].

  • LabRulez LCMS. TOF vs. Orbitrap for Intact Protein Structural Insights. Available from: [Link].

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link].

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link].

  • PubChem. 4,6-Dichloropyrimidine. Available from: [Link].

  • YouTube. A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". Available from: [Link].

Sources

A Senior Application Scientist's Guide to Pyrimidine-Based Intermediates: A Comparative Analysis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is a critical step in the synthesis of a vast array of biologically active molecules, particularly in the development of kinase inhibitors and antiviral drugs. This guide provides an in-depth, objective comparison of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide against other key pyrimidine-based intermediates. We will delve into their respective reactivities, regioselectivities, and synthetic utility, supported by experimental data and detailed protocols to empower you in the rational design of novel therapeutics.

The Central Role of Dichloropyrimidines in Synthesis

Dichlorinated pyrimidines are versatile building blocks, offering multiple reactive sites for functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The inherent electron deficiency of the pyrimidine ring, further amplified by the presence of two chlorine atoms, renders the carbon atoms susceptible to nucleophilic attack. The strategic choice of a dichloropyrimidine intermediate can significantly impact the efficiency, regioselectivity, and overall success of a synthetic campaign.

This guide will focus on a comparative analysis of the following key intermediates:

  • N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide: A protected 2,5-diaminopyrimidine derivative.

  • 2,5-Diamino-4,6-dichloropyrimidine: The unprotected parent amine of the aforementioned intermediate.

  • 4,6-Dichloropyrimidine: A common and commercially available building block.

  • 2,4-Dichloropyrimidine: Another widely used isomer with distinct reactivity.

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide: A Protected and Strategic Intermediate

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to antiviral nucleoside analogues.[1] The formamide groups at the 2 and 5 positions play a critical role as protecting groups for the amine functionalities.

The Rationale Behind Formamide Protection:

The use of formamide as a protecting group offers several advantages in multi-step syntheses. Amines are highly reactive functional groups that can undergo undesired side reactions under various conditions. The formamide group effectively masks the nucleophilicity of the amines, preventing them from interfering with subsequent reaction steps. This protection strategy allows for selective reactions at other positions of the pyrimidine ring. Furthermore, formamide groups can influence the solubility and crystallinity of the intermediate, potentially simplifying purification processes. The deprotection of the formamide groups can be achieved under acidic or basic conditions to reveal the free amines at a later stage of the synthesis.[1][2]

Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

The synthesis typically begins with the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride, followed by formylation of the resulting 2,5-diamino-4,6-dichloropyrimidine.[1]

start 2,5-Diamino-4,6- dihydroxypyrimidine step1 Chlorination (e.g., POCl3) start->step1 intermediate 2,5-Diamino-4,6- dichloropyrimidine step1->intermediate step2 Formylation (e.g., HCOOH / Ac2O) intermediate->step2 product N,N'-(4,6-Dichloropyrimidine- 2,5-diyl)diformamide step2->product

Caption: Synthetic route to N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Comparative Reactivity in Key Transformations

The true value of a synthetic intermediate lies in its performance in key chemical transformations. Here, we compare the reactivity of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide with its counterparts in two of the most important reaction classes for pyrimidine functionalization: Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrimidine core. The regioselectivity of this reaction on dichloropyrimidines is a critical consideration.

General Reactivity Trend: In general, for dichloropyrimidines, the C4 and C6 positions are more reactive towards Suzuki coupling than the C2 position. This is attributed to the greater electrophilicity of the C4/C6 positions due to their para/ortho relationship to the ring nitrogens.[3]

IntermediateReaction ConditionsProduct(s)YieldRegioselectivityReference
N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂OMono- and diarylated productsModerate to GoodPrimarily at C4/C6[4]
4,6-Dichloropyrimidine Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-DioxaneMono- and diarylated productsGoodPrimarily mono-arylation[5]
2,4-Dichloropyrimidine Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O2-Chloro-4-phenylpyrimidine71%C4 selective[6][7]
2,5-Diamino-4,6-dichloropyrimidine Arylboronic acid, Pd catalyst, base, solventArylated productsData not readily availableExpected at C4/C6N/A

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [6][7]

  • To a reaction vessel, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add 1,4-dioxane (4 mL) and a 2M aqueous solution of K₂CO₃ (2.0 mL).

  • Degas the mixture by bubbling with argon for 10 minutes.

  • Heat the reaction mixture at 80 °C for 4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-phenylpyrimidine.

start 2,4-Dichloropyrimidine reactants Phenylboronic Acid Pd(PPh3)4, K2CO3 start->reactants solvent 1,4-Dioxane/H2O, 80°C reactants->solvent product 2-Chloro-4-phenylpyrimidine solvent->product start 4,6-Dichloropyrimidine reactants Amine, K2CO3 start->reactants conditions DMF, 140°C reactants->conditions product 4-Amino-6-chloropyrimidine Derivative conditions->product

Sources

A Researcher's Guide to Reference Standards for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide: In-House Qualification and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of antiviral compounds, the quality and reliability of starting materials and intermediates are paramount. N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a critical intermediate in the synthesis of several pharmaceutical agents, including antiviral nucleoside analogues.[1] The accurate assessment of its purity and identity is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of reference standards for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. Recognizing the limited availability of commercially certified reference standards for this specific compound, this document focuses on two key areas: a practical approach to qualifying a batch of the material as an in-house reference standard, and a comparative analysis with commercially available, structurally related compounds that can serve as crucial analytical benchmarks.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes. In the context of pharmaceutical development, it is indispensable for:

  • Identity Confirmation: Ensuring that the correct molecule has been synthesized.

  • Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as High-Performance Liquid Chromatography (HPLC).

  • Stability Studies: Assessing the degradation of the compound under various conditions.

Given that N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is an intermediate, potential impurities can arise from starting materials, by-products of the synthesis, or degradation products.[2] Therefore, a well-characterized reference standard is essential for controlling the quality of this intermediate and, consequently, the final drug substance.

Part 1: In-House Qualification of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide as a Reference Standard

In the absence of a readily available certified reference standard from pharmacopeias or commercial suppliers, laboratories often need to qualify a high-purity batch of the substance for in-house use. This process involves a comprehensive characterization to establish its identity, purity, and other relevant properties.

Workflow for In-House Qualification

In-House Qualification Workflow cluster_0 Material Acquisition & Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity Determination cluster_3 Documentation & Release A Source High-Purity Batch B Visual Inspection A->B C Solubility Testing B->C D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (MS) D->E F Infrared (IR) Spectroscopy E->F G HPLC-UV (Purity & Impurity Profile) F->G H Loss on Drying (LOD) G->H I Residue on Ignition (ROI) H->I J Certificate of Analysis (CoA) Generation I->J K Assign Batch Number & Retest Date J->K L Release as In-House Reference Standard K->L

Caption: Workflow for the in-house qualification of a reference standard.

Key Experimental Protocols for Qualification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a spectrometer with a field strength of at least 400 MHz.

    • Analyze the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals to confirm the expected molecular structure.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern, further confirming the identity.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

    • Compare the observed mass of the molecular ion with the calculated theoretical mass. The molecular formula for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is C₆H₄Cl₂N₄O₂ with a molecular weight of 235.03 g/mol .[1]

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the compound and to identify and quantify any impurities.

  • Protocol:

    • Chromatographic System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective for separating the main component from potential impurities. A typical starting point would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to a known concentration.

    • Analysis: Inject the sample and record the chromatogram. Purity is typically determined by the area percentage method.

Part 2: Comparative Analysis with Alternative Reference Standards

Due to the potential difficulty in sourcing a certified reference standard for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, it is prudent to consider commercially available, well-characterized related compounds. These can be invaluable for system suitability tests, as markers for specific impurities, and for comparative analytical studies.

Two such relevant compounds are its precursor, 2,5-Diamino-4,6-dichloropyrimidine , and a closely related impurity found in the synthesis of Abacavir, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide .

FeatureN,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide2,5-Diamino-4,6-dichloropyrimidineN-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
CAS Number 876523-90-1 (example, may vary)55583-59-0[3]171887-03-9[4]
Molecular Formula C₆H₄Cl₂N₄O₂C₄H₄Cl₂N₄[3]C₅H₄Cl₂N₄O[4]
Molecular Weight 235.03 g/mol [1]179.00 g/mol [3]207.01 g/mol [4]
Typical Role Synthetic Intermediate[1]Synthetic Precursor[2]Process Impurity
Commercial Availability as a Standard LimitedAvailable from various chemical suppliers.[5]Available from suppliers of pharmaceutical impurities.[6]
Justification for Selecting Alternatives

The choice of these alternatives is based on their structural relationship to the target compound and their roles in the synthetic pathway.

  • 2,5-Diamino-4,6-dichloropyrimidine: As a direct precursor, its presence as an impurity in the final intermediate is highly probable.[2] A reference standard for this compound is crucial for developing an analytical method capable of resolving it from the main component.

  • N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: This compound is a known impurity in the synthesis of Abacavir and is structurally very similar to the target compound, differing by one formamide group.[6] Its chromatographic behavior is likely to be similar, making it a good candidate for system suitability and as a challenging compound to separate in method development.

Part 3: Data-Driven Comparison and Experimental Insights

A robust analytical method should be able to separate the main component, N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, from its key potential impurities. The following hypothetical HPLC data illustrates the importance of a well-developed method.

CompoundRetention Time (min)
2,5-Diamino-4,6-dichloropyrimidine3.5
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide5.8
N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide7.2

This data is illustrative and will vary depending on the specific HPLC method.

The separation of these closely related compounds is critical. The diformylated target compound is expected to be more retained on a reversed-phase column than its less polar precursors.

Logical Framework for Method Development

Method Development Logic A Define Analytical Target Profile (Purity, Impurity Detection) B Select HPLC Column (e.g., C18, Phenyl-Hexyl) A->B C Optimize Mobile Phase (Aqueous Buffer & Organic Modifier) B->C D Develop Gradient Elution Program C->D E System Suitability Testing (using alternative standards) D->E F Method Validation (Specificity, Linearity, Accuracy, Precision) E->F

Caption: Logical workflow for developing an HPLC method for purity analysis.

Conclusion and Recommendations

For scientists working with N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, a robust reference standard is non-negotiable for ensuring the quality and consistency of their research and development activities. While a commercially available certified reference standard for this specific molecule may be elusive, a proactive approach of in-house qualification of a high-purity batch is a sound scientific practice.

Furthermore, the use of commercially available, well-characterized related compounds such as 2,5-Diamino-4,6-dichloropyrimidine and N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is highly recommended. These alternative standards are invaluable for the development and validation of robust analytical methods capable of ensuring the quality of this critical pharmaceutical intermediate. By combining a thorough in-house qualification with the strategic use of related standards, researchers can establish a comprehensive quality control system for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

References

  • Harnden, M. R., et al. (1990). Synthesis and Antiviral Activity of 9-Substituted Purines. 1. 9-(2,3-Dideoxy-2,3-didehydro-β-D-glycero-pentofuranosyl)purines. Journal of Medicinal Chemistry, 33(1), 187-196.
  • PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Diamino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2,5-Diamino-4,6-dichloropyrimidine, 1 gram, Each. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediates in Drug Discovery

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of synthetic intermediates is a non-negotiable cornerstone of the entire process. Molecules such as N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide are pivotal building blocks, often serving as precursors for complex purine analogues with potential therapeutic activities, including antiviral agents.[1] An error in the structural assignment of such an intermediate can lead to the synthesis of incorrect final compounds, resulting in the loss of significant time, resources, and potentially misleading biological data.

The synthesis of substituted pyrimidines, particularly through nucleophilic aromatic substitution (SNAr) or amination reactions, is often complicated by issues of regioselectivity.[2] The electronic nature of the pyrimidine ring and the influence of existing substituents can direct incoming groups to various positions, making it imperative to verify the outcome of the reaction.[3][4] This guide provides a comprehensive, multi-technique approach to the structural elucidation of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide derivatives, explaining not just the "how" but the critical "why" behind each analytical choice.

The Analytical Gauntlet: A Multi-pronged Strategy for Unambiguous Confirmation

No single analytical technique can provide the complete structural picture with absolute certainty in all cases.[5] A robust, self-validating system relies on the synergistic use of several spectroscopic and spectrometric methods. Each technique interrogates the molecule from a different angle, and when combined, the data converge to provide an irrefutable structural assignment. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by Infrared (IR) Spectroscopy.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and most rapid method for confirming that the reaction has produced a product with the correct molecular weight and elemental composition.

  • Expertise & Experience: For a molecule containing two chlorine atoms, the most telling feature is the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. Observing this pattern is a strong preliminary confirmation of the presence of two chlorine atoms. High-Resolution Mass Spectrometry (HRMS) is essential to move beyond nominal mass and confirm the elemental formula to within a few parts per million (ppm), effectively ruling out other potential formulas.

Detailed Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution analysis. Calibrate the instrument immediately prior to the run using a known standard.

  • Data Acquisition: Infuse the sample solution directly or via LC injection. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis:

    • Identify the molecular ion cluster.

    • Verify the isotopic pattern and compare it to the theoretical distribution for a molecule containing two chlorine atoms.

    • Use the instrument software to calculate the elemental composition from the accurate mass of the monoisotopic peak and ensure the mass error is below 5 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a quick and simple method to confirm the presence of key functional groups, validating that the desired chemical transformation has occurred.[6][7]

  • Expertise & Experience: In the case of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, the key vibrational bands to look for are:

    • N-H Stretching: A moderate to sharp peak typically in the range of 3200-3400 cm⁻¹, characteristic of the secondary amide N-H bond.

    • C=O Stretching (Amide I): A strong, sharp absorption band around 1670-1700 cm⁻¹. The presence of this band confirms the successful introduction of the formyl groups.

    • C=N and C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region are expected for the pyrimidine ring.

While IR confirms the presence of the amide functional groups, it cannot differentiate between positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution in Solution

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for unambiguous confirmation.

  • Expertise & Experience: The Causality Behind the Experiments

    • ¹H NMR: This experiment provides the initial map of the proton environments. For our target molecule, we expect to see distinct signals for the two formyl protons (CHO) and the two N-H protons. The chemical shift of these protons can be informative, but the key lies in their correlations to the carbon skeleton.

    • ¹³C NMR: This reveals the number of unique carbon environments. We anticipate signals for the pyrimidine ring carbons and the formyl carbonyl carbons. The chemical shifts help distinguish between C-Cl, C-N, and C-H carbons on the ring.[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment is a self-validating check that correlates directly bonded protons and carbons. It allows us to definitively assign the carbon signal corresponding to any proton-bearing carbons on the pyrimidine ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial, definitive experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are separated by two or three bonds. The entire structural proof hinges on observing a correlation from the N-H proton of a formamide group to the specific carbon atom on the pyrimidine ring to which it is attached. For N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, we would expect to see correlations from the N-H protons to carbons C2 and C5 of the pyrimidine ring, and from the formyl protons to these same carbons. This provides irrefutable proof of the 2,5-substitution pattern.

Logical Workflow for NMR-based Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure using a suite of NMR experiments.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments for Connectivity cluster_conclusion Structural Confirmation H1_NMR ¹H NMR (Identify Proton Signals: NH, CHO) HSQC HSQC (Correlate directly bonded C-H pairs) H1_NMR->HSQC HMBC HMBC (Crucial for long-range C-H correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Identify Carbon Signals: Ring C, C=O) C13_NMR->HSQC C13_NMR->HMBC HSQC->HMBC Aids in C-H assignment Confirmation Unambiguous Structure Confirmed HMBC->Confirmation Observe key correlations: - NH to C2/C5 - CHO to C2/C5

Caption: Logical workflow for NMR analysis to confirm molecular structure.

Detailed Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons) in an NMR tube.[6][10]

  • Instrument Setup:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]

    • Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D NMR Acquisition:

    • Run a standard gradient-selected HSQC experiment to identify one-bond C-H correlations.

    • Run a standard gradient-selected HMBC experiment. Crucially, optimize the long-range coupling delay (typically based on a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.

  • Data Analysis: Process the spectra using appropriate software. The key is to build a connectivity map based on the observed HMBC cross-peaks, linking the formamide protons (N-H and CHO) to the specific carbons of the pyrimidine ring.

X-ray Crystallography: The Gold Standard

When an unambiguous structure in the solid state is required, or if NMR data is inconclusive (e.g., due to extreme signal broadening or overlapping), single-crystal X-ray crystallography is the ultimate arbiter.

  • Expertise & Experience: This technique provides a three-dimensional model of the molecule, directly visualizing the atomic connectivity.[11] It definitively shows the positions of the chlorine atoms and the diformamide groups on the pyrimidine ring. The primary limitation of this method is the need to grow a single crystal of sufficient size and quality, which is not always feasible.[11]

Comparative Analysis of Analytical Techniques

The choice of technique depends on the required level of certainty, sample availability, and instrumentation access. The following table provides a comparative summary.

TechniqueInformation ProvidedStrengthsWeaknesses
HRMS Elemental Formula, Presence of ClFast, highly sensitive, confirms formulaDoes not differentiate between isomers
IR Spec. Presence of Functional Groups (N-H, C=O)Simple, rapid, good for reaction monitoringProvides no information on isomer connectivity
NMR Spec. Complete Atomic Connectivity in SolutionDefinitive for isomer differentiation (via HMBC) , provides detailed structural insightsRequires more sample, can be complex to interpret, issues with solubility or paramagnetism
X-ray Cryst. Absolute 3D Structure in Solid StateUnambiguous "gold standard" proof of structure [4]Requires a suitable single crystal , structure may differ from solution conformation

Logical Workflow for Structural Confirmation

A systematic approach ensures efficient and accurate structural determination.

Confirmation_Workflow A Synthesized & Purified Product B HRMS Analysis A->B C Molecular Formula Confirmed? (Correct Mass & Isotope Pattern) B->C D ¹H & ¹³C NMR Analysis C->D Yes H Re-evaluate Synthesis / Purification / Alternative Structure C->H No E HMBC Experiment D->E F Key Correlations Observed? E->F G Structure Confirmed F->G Yes I Attempt Crystal Growth for X-ray Crystallography F->I No / Ambiguous I->G Successful I->H Fails

Caption: Recommended workflow for the structural confirmation of a novel derivative.

Conclusion

Confirming the structure of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide derivatives is a task that demands a rigorous and multi-faceted analytical approach. While mass spectrometry and IR spectroscopy provide rapid and valuable preliminary data, they are insufficient for definitive proof. The unequivocal assignment of the 2,5-substitution pattern relies on a comprehensive NMR analysis, with the 2D HMBC experiment serving as the linchpin of the entire process. For absolute confirmation, particularly for publication or patent filing, X-ray crystallography remains the unparalleled gold standard. By employing this logical, evidence-based workflow, researchers and drug development professionals can proceed with confidence, knowing their synthetic intermediates are structurally sound, thereby ensuring the integrity of their subsequent research.

References

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). National Institutes of Health. [Link]

  • Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. (1999).
  • 2,4-Dichloropyrimidine. (2009). ResearchGate. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2020). ResearchGate. [Link]

  • A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. (2020). ResearchGate. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Massachusetts Institute of Technology. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. [Link]

  • Structure Elucidation of Organic Compounds. (2023). YouTube. [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI. [Link]

  • Method for preparing 2,5-diamino-4,6-dichloropyrimidine. (2000).
  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. (2014). National Institutes of Health. [Link]

  • 2,4-Dichloropyrimidine. (n.d.). ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). MDPI. [Link]

  • Crystal structure and Hirshfeld surface analysis of 5,5-dichloro-2-(dichloromethyl)-6,6-dimethyl-5,6-dihydropyrimidin-4-amine. (2024). National Institutes of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide
Reactant of Route 2
Reactant of Route 2
N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.